Fmoc-Leu-OL
Description
BenchChem offers high-quality Fmoc-Leu-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Leu-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural and Mechanistic Architecture of Fmoc-L-Leucinol in Modern Drug Discovery
Executive Summary
Fmoc-L-leucinol is a structurally pivotal β-amino alcohol and a cornerstone building block in modern peptidomimetic synthesis and drug discovery[1]. By bridging the robust protection chemistry of the 9-fluorenylmethyloxycarbonyl (Fmoc) group with the proteolytic resistance of a reduced amino acid core, this compound enables the synthesis of highly stable peptide alcohols, such as antimicrobial peptaibols and enkephalin analogs[1][2]. This whitepaper provides a rigorous deconstruction of its chemical topology, mechanistically validated synthetic pathways, and protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).
Structural Decomposition of Fmoc-L-Leucinol
Fmoc-L-leucinol consists of two highly functional modules: the base-labile Fmoc protecting group and the L-leucinol core . The substitution of the native carboxylate (–COOH) of L-leucine with a primary hydroxyl group (–CH₂OH) fundamentally alters its molecular geometry and biological profile, stripping away the vulnerability to terminal exopeptidases[2].
Causality in Structural Design:
-
The Fmoc Moiety: The large, hydrophobic fluorene ring system limits undesirable side reactions through steric hindrance. Its strategic utilization allows for highly specific, orthogonal deprotection using secondary amines (e.g., 20% piperidine) via an E1cB elimination mechanism, avoiding the harsh acidic cleavage associated with older Boc-strategies.
-
The Primary Alcohol: The β-amino alcohol functions as a versatile bio-orthogonal handle. It can act as an advanced intermediate for cyclic peptides or serve directly as a non-native hydrogen bond donor/acceptor in structure–activity relationship (SAR) studies[1].
Table 1: Core Structural and Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (S)-(9H-fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate |
| Chemical Formula | C₂₁H₂₅NO₃ |
| Molecular Weight | 339.43 g/mol |
| CAS Registry Number | 139551-83-0 |
| Stereochemistry | (S)-configuration (Retained from L-leucine) |
| Melting Point | 131–134 °C |
| Topological Polar Surface Area | 58.6 Ų |
| Appearance | White to off-white crystalline powder |
Chemoselective Synthesis & Reduction Methodology
The primary challenge in synthesizing Fmoc-L-leucinol is the reduction of the carboxylic acid to a primary alcohol without prematurely cleaving the base-sensitive Fmoc carbamate linkage or inducing racemization at the alpha-carbon.
Causality of Reagent Selection: Direct reduction using powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) leads to rampant Fmoc cleavage and loss of chiral integrity. Therefore, best practices rely on a chemoselective, two-stage reduction utilizing a mixed anhydride intermediate followed by Sodium Borohydride (NaBH₄). NaBH₄ is sufficiently mild to leave the Fmoc group untouched while successfully reducing the hyper-activated mixed anhydride.
Protocol 1: Step-by-Step Reduction of Fmoc-L-Leucine
Self-validating mechanism: The intermediate conversion is tracked using Infrared (IR) spectroscopy to prevent premature progression.
Step 1: Mixed Anhydride Formation
-
Dissolve 1.0 equivalent (eq) of Fmoc-L-leucine in anhydrous Tetrahydrofuran (THF) under a dry Argon atmosphere.
-
Add 1.1 eq of N-Methylmorpholine (NMM) and cool the reactor to –15 °C.
-
Dropwise, add 1.1 eq of Isobutyl chloroformate (IBCF).
-
Validation Check: Allow to stir for 15 minutes. A sample pulled and analyzed via IR spectroscopy must show a characteristic carbonyl vibrational stretching frequency at ~1820 cm⁻¹, confirming the formation of the carbonic-carboxylic mixed anhydride.
Step 2: Chemoselective Reduction
-
Rapidly filter the precipitated NMM-HCl salts via vacuum and retain the cold THF filtrate.
-
Maintain the filtrate at 0 °C to –15 °C.
-
Slowly add a chilled aqueous solution containing 3.0 eq of Sodium Borohydride (NaBH₄) dropwise to prevent thermal spikes.
-
Allow the reaction to proceed for 30–45 minutes until gas evolution ceases[3].
Step 3: Quenching and Isolation
-
Quench the unreacted borohydride by carefully adding a 10% KHSO₄ solution until the pH is slightly acidic (pH 3–4).
-
Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo to precipitate Fmoc-L-leucinol as a white powder. Verify optical rotation to ensure retention of the (S)-conformation.
Figure 1: Step-by-step synthetic reduction of Fmoc-L-Leucine to Fmoc-L-Leucinol.
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating Fmoc-L-leucinol at the C-terminus transforms standard peptides into proteolytically immune peptide alcohols.
Causality of SPPS Resin Choice: Because Fmoc-L-leucinol possesses a hydroxyl instead of a carboxylate, standard amide-forming resins (like Rink Amide) are incompatible. Instead, the primary alcohol is anchored to a 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl group provides intense steric shielding to prevent premature intramolecular cyclization (diketopiperazine formation) and allows for post-synthesis cleavage using ultra-mild acidic conditions (1–5% TFA), which safeguards fragile side-chain protecting groups[2][3].
Protocol 2: Anchoring Fmoc-L-Leucinol to 2-CTC Resin
Self-validating mechanism: Capping prevents deletion sequences; Kaiser test (ninhydrin) validates successful Fmoc removal during subsequent steps.
Step 1: Resin Swelling
-
Suspend 2-Chlorotrityl Chloride (2-CTC) resin in dry Dichloromethane (DCM) (10 mL per gram of resin).
-
Agitate gently for 30 minutes at room temperature to maximize the availability of reactive chloride sites.
Step 2: Ether Linkage Anchoring
-
Prepare a solution of Fmoc-L-leucinol (1.5 eq relative to the calculated resin loading capacity) and anhydrous Pyridine (5.0 eq) in DCM[3].
-
Add the mixture to the swollen resin and mechanically agitate for 12 hours. The hydroxyl group directly displaces the chloride to form a stable ether linkage.
Step 3: End-Capping
-
To quench any unreacted chloride sites and prevent unintended peptide truncation, add Methanol (1 mL/g resin) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Agitate for 20 minutes.
Step 4: Washing and Cleavage Readiness
-
Drain the reactor and wash the functionalized resin sequentially with DCM (x3), DMF (x3), and Methanol (x3) to shrink the resin and remove latent base.
-
The resin is now ready for the standard SPPS cycle: Deprotection using 20% Piperidine in DMF, followed by coupling of the subsequent amino acid. Final cleavage is achieved with 1-5% TFA in DCM[2].
Figure 2: Workflow for anchoring Fmoc-amino alcohols in solid-phase synthesis.
Analytical Validation
For scientists utilizing Fmoc-L-leucinol, post-synthesis quality control ensures experimental validity:
-
HPLC Profiling: Fmoc-L-leucinol can be readily detected at a UV absorbance of 301 nm (specific to the fluorenyl chromophore). High-performance liquid chromatography ensures no residual NMM or IBCF reaction by-products remain.
-
Chiral Integrity: The configuration is confirmed by comparing against standard optical rotation
( in DMF). -
Mass Spectrometry: LC-MS verification using Electrospray Ionization (ESI) is standard practice, scanning for
to confirm molecular identity.
References
-
Structure of Fmoc‐amino alcohol resins. ResearchGate.[Link]
-
Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ResearchGate.[Link]
-
Search Results | ZINC Is Not Commercial. ZINC12.[Link]
- Methods for making intermediates and oxytocin analogues (US7304181B2).
-
Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols. NIScPR.[Link]
Sources
Advanced Solid-Phase Synthesis Using Fmoc-L-Leucinol: A Technical Blueprint for Pseudopeptide and Inhibitor Development
As researchers push the boundaries of peptide therapeutics, the limitation of natural amino acid sequences—specifically their susceptibility to exoprotease degradation and poor membrane permeability—demands the integration of structural mimetics. Fmoc-L-leucinol is an essential building block in this paradigm. By replacing the canonical C-terminal carboxylic acid with a primary alcohol, scientists can synthesize enzyme inhibitors (such as statine analogs), aza-sugars, and highly stable pseudopeptides[].
This technical guide dissects the molecular properties of Fmoc-L-leucinol and provides a self-validating framework for its incorporation into complex solid-phase peptide synthesis (SPPS) workflows.
Physicochemical Identity & Molecular Parameters
Before incorporating any non-standard building block into an automated or manual SPPS workflow, precise stoichiometry is paramount. The table below outlines the core quantitative parameters of Fmoc-L-leucinol required for molarity calculations and resin loading algorithms[2],[3].
| Parameter | Value | Causality / Relevance |
| IUPAC Name | (S)-2-(Fmoc-amino)-4-methyl-1-pentanol | Denotes the retention of the S stereocenter of L-leucine. |
| CAS Number | 139551-83-0 | Critical for sourcing GMP/GLP-compliant reagents[2]. |
| Molecular Formula | Used for stoichiometric equivalent calculations[3]. | |
| Molecular Weight | 339.43 g/mol | Required for mass balance during resin loading[3]. |
| Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | Enables base-labile (piperidine) orthogonal deprotection[4]. |
| Reactive Moiety | Primary Aliphatic Alcohol (–OH) | Dictates the choice of linker (e.g., 2-CTC resin or BAL aldehyde)[5]. |
Mechanistic Causality: The Role of the Amino Alcohol
Why do we utilize Fmoc-L-leucinol instead of standard Fmoc-L-leucine? The strategic reduction of the C-terminal carboxylate to an alcohol fundamentally alters the pharmacological profile of the resulting peptide:
-
Exoprotease Resistance: The absence of the C-terminal carboxylate eliminates the substrate recognition site for native carboxypeptidases, extending the half-life of the peptide in vivo.
-
Precursor to Transition-State Analogues: The primary alcohol can be strategically oxidized to a peptide aldehyde post-cleavage, or used as a scaffold to synthesize potent inhibitors for α- and β-glucosidases[].
-
Backbone Amide Linker (BAL) Compatibility: In highly advanced syntheses (e.g., cyclic peptides), the peptide is anchored to the resin through the backbone nitrogen rather than the C-terminus. Fmoc-L-leucinol serves as a crucial intermediate in BAL strategies, allowing for the generation of C-terminally modified libraries via on-resin reductive amination[5],[6].
SPPS Integration Workflow
To synthesize a peptide terminating in a leucinol moiety, the alcohol group must be attached to the solid support in a manner that survives standard iterative SPPS cycles but can be cleaved without degrading the final product.
We utilize a 2-Chlorotrityl chloride (2-CTC) resin . The causality here is critical: the extreme steric bulk of the trityl group suppresses diketopiperazine formation during the crucial second amino acid coupling, and the ether bond formed between the 2-CTC linker and the leucinol's primary alcohol is highly sensitive to mild acid, allowing for cleavage with just 1% Trifluoroacetic acid (TFA), which preserves sensitive side chains and avoids dehydration of the alcohol[6].
Diagram: Fmoc-L-Leucinol Elongation Pathway
Workflow of Fmoc-L-leucinol solid-phase resin loading and peptide chain elongation.
Self-Validating Protocol: Solid-Phase Synthesis of C-Terminal Leucinol Peptides
This methodology is designed as a self-validating system, ensuring that yield and functional group conversion are confirmed at critical nodes before proceeding.
Step 1: Base-Catalyzed Resin Loading
-
Objective: Anchor Fmoc-L-leucinol to 2-CTC resin via an ether linkage.
-
Procedure: Swell 1.0 g of 2-CTC resin (typical loading 1.0 - 1.6 mmol/g) in dry Dichloromethane (DCM) for 30 minutes. Dissolve 2.0 equivalents of Fmoc-L-leucinol (approx. 678 mg based on 339.43 g/mol MW[3]) and 4.0 equivalents of
-Diisopropylethylamine (DIPEA) in dry DCM. Add the mixture to the resin and agitate for 12 hours. -
Causality: The high basicity of DIPEA drives the nucleophilic attack of the primary alcohol onto the trityl carbocation, while dry DCM prevents competitive hydrolysis of the reactive resin sites.
-
Validation (End-Capping): After draining, treat the resin with a mixture of DCM/Methanol/DIPEA (17:2:1) to cap any unreacted trityl chloride groups, preventing sequence deletion errors downstream.
Step 2: Fmoc Cleavage & Quantitative Loading Assessment
-
Objective: Remove the Fmoc protecting group to liberate the free secondary amine for subsequent coupling.
-
Procedure: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes[4].
-
Causality: Fmoc deprotection proceeds via a base-catalyzed E1cB elimination mechanism. Piperidine acts as both the base to abstract the acidic fluorenyl proton and the nucleophile to quench the resulting dibenzofulvene (DBF), preventing its reattachment[4].
-
Validation (UV-Quantification): Collect all cleavage and wash fractions in a volumetric flask. Measure the UV absorbance at 301 nm. By using the molar extinction coefficient of the DBF-piperidine adduct (
), calculate the exact loading of Fmoc-L-leucinol onto the resin. This empirical value must be used to calculate equivalents for all subsequent coupling steps.
Step 3: Chain Elongation
-
Objective: Iteratively build the target sequence.
-
Procedure: Perform standard SPPS cycles using 3.0 equivalents of Fmoc-amino acids, activated by HBTU/DIPEA in DMF.
-
Validation: After each coupling, perform a Kaiser (Ninhydrin) test. A negative result (yellow resin/solution) definitively proves the absence of unreacted free amines, validating a >99% coupling efficiency.
Step 4: Mild Cleavage and Isolation
-
Objective: Liberate the peptidyl-leucinol from the resin without destroying side-chain protecting groups (if orthogonal protection strategy is desired) or the alcohol moiety.
-
Procedure: Treat the resin with 1% TFA in DCM (v/v) for 2 hours. Filter the resin and immediately neutralize the filtrate with pyridine or rapidly concentrate it under reduced pressure. Precipitate the peptide using ice-cold diethyl ether[6].
References
-
Title :2 Source : peptide.com (AAPPTec)
-
Title : 3 Source : buyersguidechem.com
-
Title : Source : bocsci.com (BOC Sciences)
-
Title :4 Source : scholaris.ca
-
Title :5 Source : acs.org (Journal of the American Chemical Society)
-
Title : 6 Source : ru.nl (Radboud Repository)
Sources
The Pivotal Role of the Fmoc Protecting Group in Amino Alcohol Chemistry: A Senior Application Scientist's In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern peptide synthesis, extends its utility profoundly into the broader realm of amino alcohol chemistry.[1][2] Its unique base-lability, coupled with its stability to acidic and various other reaction conditions, provides an essential tool for the selective manipulation of the versatile amino alcohol scaffold.[1][3] This guide offers an in-depth exploration of the strategic application of the Fmoc group in amino alcohol chemistry, moving beyond its traditional role in peptide synthesis. We will delve into the causality behind experimental choices for selective N-protection, navigate the landscape of orthogonal hydroxyl-protecting groups, and showcase the application of these building blocks in the synthesis of peptidomimetics, chiral ligands, and other complex molecular architectures. This document is designed to be a self-validating system, providing not only detailed, field-proven protocols but also the underlying chemical principles to empower researchers to innovate and troubleshoot effectively.
Introduction: The Synthetic Versatility of Amino Alcohols and the Need for Orthogonal Protection
Chiral amino alcohols are privileged structural motifs present in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral catalysts.[4][5][6] Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, offers a rich platform for synthetic diversification. However, this dual reactivity also presents a significant challenge: the need for selective manipulation of one functional group in the presence of the other. This necessitates a robust and orthogonal protecting group strategy, where one group can be removed under conditions that leave the other intact.[7]
The Fmoc group has emerged as a preeminent choice for the protection of the amino functionality in this context.[1] Its key advantage lies in its cleavage under mild basic conditions, typically with a secondary amine like piperidine, which are orthogonal to the conditions required to remove many common hydroxyl protecting groups.[1][] This orthogonality is the lynchpin of a successful synthetic strategy involving amino alcohols.
Selective N-Fmoc Protection of Amino Alcohols: Principles and Protocols
The selective protection of the amino group of an amino alcohol in the presence of a hydroxyl group is the critical first step in its utilization as a synthetic building block. The higher nucleophilicity of the amine compared to the alcohol generally allows for selective N-acylation. However, careful control of reaction conditions is paramount to prevent side reactions, most notably O-acylation.[9]
Causality of Reagent and Condition Selection
The choice of the Fmoc-introducing reagent and the reaction conditions is dictated by the substrate's reactivity and the desired level of selectivity.
-
Fmoc-Cl (9-Fluorenylmethyl chloroformate): This is a highly reactive reagent that can lead to rapid protection of the amino group.[1] However, its high reactivity also increases the risk of O-acylation, especially with less sterically hindered primary alcohols. The reaction generates HCl, which must be neutralized by a base.[1]
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): This is a more stable and less reactive alternative to Fmoc-Cl.[1] It is often the reagent of choice for preventing O-acylation and is particularly well-suited for solution-phase protections. The reaction is cleaner, with the succinimide byproduct being easily removed during workup.
The choice of base and solvent system is also critical:
-
Biphasic conditions (e.g., NaHCO₃ in dioxane/water): These Schotten-Baumann-like conditions are effective for many amino alcohols, particularly when using Fmoc-Cl. The aqueous base neutralizes the HCl generated, while the amino alcohol and reagent react in the organic phase.
-
Anhydrous conditions (e.g., pyridine or triethylamine in CH₂Cl₂ or DMF): These conditions are often used with both Fmoc-Cl and Fmoc-OSu. The organic base acts as both a nucleophilicity promoter for the amine and an acid scavenger. Careful temperature control is crucial to minimize side reactions.
Experimental Protocol: Selective N-Fmoc Protection of (S)-2-amino-1-propanol
This protocol provides a general method for the selective N-Fmoc protection of a primary amino alcohol.
Materials:
-
(S)-2-amino-1-propanol
-
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-2-amino-1-propanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add deionized water to the mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the N-Fmoc-protected amino alcohol should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Orthogonal Protection of the Hydroxyl Group
With the amino group successfully protected with Fmoc, the next strategic consideration is the protection of the hydroxyl group. The choice of the hydroxyl protecting group is dictated by its stability to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) and the availability of a selective method for its removal.[2]
Silyl Ethers: A Versatile and Tunable Choice
Silyl ethers are the most widely used protecting groups for alcohols in conjunction with N-Fmoc protection due to their excellent stability to basic conditions and their tunable lability towards acidic or fluoride-based deprotection.[10] The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether.[10]
| Silyl Ether | Common Abbreviation | Stability to Acid | Stability to Base | Deprotection Conditions |
| Trimethylsilyl | TMS | Very Labile | Labile | Mild acid (e.g., AcOH in THF/H₂O), K₂CO₃ in MeOH |
| Triethylsilyl | TES | Labile | Stable | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBDMS or TBS | Moderately Stable | Very Stable | TBAF, HF-Pyridine, AcOH in THF/H₂O (slow) |
| Triisopropylsilyl | TIPS | Stable | Very Stable | TBAF, HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | Very Stable | Very Stable | TBAF, HF-Pyridine |
Table 1: Relative stability and deprotection conditions for common silyl ethers.
tert-Butyldimethylsilyl (TBDMS) ethers are a popular choice due to their robust stability and reliable deprotection with fluoride reagents like tetrabutylammonium fluoride (TBAF).[11]
Benzyl Ethers: Robust and Removable by Hydrogenolysis
Benzyl (Bn) ethers offer excellent stability to a wide range of reaction conditions, including the basic environment of Fmoc deprotection.[12] They are typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is orthogonal to the Fmoc deprotection.[12] However, care must be taken as some sources suggest that the Fmoc group can be labile to hydrogenation under certain conditions.[1]
Acetals and Ketals: Ideal for the Protection of Diols
For amino diols or for introducing a protecting group that is labile under acidic conditions, acetals and ketals are an excellent choice.[13][14] They are stable to basic and nucleophilic reagents but are readily cleaved under mild acidic conditions (e.g., aqueous acetic acid).[14] This provides perfect orthogonality with the base-labile Fmoc group.
Experimental Protocol: TBDMS Protection of N-Fmoc-(S)-2-amino-1-propanol
Materials:
-
N-Fmoc-(S)-2-amino-1-propanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Fmoc-(S)-2-amino-1-propanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove DMF and excess imidazole.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to yield the fully protected amino alcohol.[15]
Applications in Synthesis
The orthogonally protected Fmoc-amino alcohols are powerful building blocks for a wide range of synthetic applications.
Peptidomimetics
Fmoc-protected amino alcohols are crucial for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability.[4] They can be incorporated into peptide sequences to introduce conformational constraints or to replace labile amide bonds.
Chiral Ligands and Catalysts
The chiral scaffold of amino alcohols makes them excellent precursors for the synthesis of chiral ligands for asymmetric catalysis.[4][16] The amino and hydroxyl groups can be further functionalized after selective deprotection to create a diverse range of ligands for metal-catalyzed reactions.
Synthesis of Complex Small Molecules
Fmoc-protected amino alcohols serve as versatile chiral building blocks in the total synthesis of complex natural products and other small molecules of medicinal interest. Their defined stereochemistry and the orthogonal handles for functionalization allow for the stereocontrolled construction of intricate molecular architectures.
Fmoc Deprotection in the Presence of a Protected Hydroxyl Group
The key to the successful application of this strategy is the selective cleavage of the Fmoc group without affecting the protected hydroxyl group.
Standard Deprotection Conditions
The standard and most reliable method for Fmoc deprotection is treatment with a 20% solution of piperidine in DMF.[1] This secondary amine efficiently promotes the β-elimination of the fluorenyl group.[1]
Experimental Protocol: Fmoc Deprotection of a TBDMS-Protected Amino Alcohol
Materials:
-
N-Fmoc, O-TBDMS protected amino alcohol
-
Piperidine
-
Anhydrous DMF
-
Diethyl ether
Procedure:
-
Dissolve the fully protected amino alcohol in a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
Co-evaporate the residue with toluene to remove residual piperidine.
-
The crude product, the O-TBDMS protected amino alcohol, can be used directly in the next step or purified by flash column chromatography.
Troubleshooting and Side Reactions
A thorough understanding of potential side reactions is crucial for optimizing synthetic outcomes.
-
O-Acylation during Fmoc Protection: As previously mentioned, this can be minimized by using Fmoc-OSu instead of Fmoc-Cl and by careful control of reaction temperature.[9]
-
Racemization: Racemization at the α-carbon of the amino alcohol is a potential concern, especially if the hydroxyl group is activated or if harsh basic conditions are employed during protection or deprotection.[17][18] The use of mild bases and low temperatures is recommended.
-
Incomplete Fmoc Deprotection: In some cases, particularly with sterically hindered substrates, Fmoc deprotection may be sluggish.[19] Increasing the reaction time or using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger can be effective.[19]
-
Premature Deprotection of the Hydroxyl Group: This is generally not an issue with robust protecting groups like TBDMS or benzyl ethers under standard Fmoc deprotection conditions. However, the choice of a less stable hydroxyl protecting group could lead to its partial or complete cleavage.
Conclusion
The Fmoc protecting group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of amino alcohols. Its unique combination of stability and mild, orthogonal deprotection conditions allows for the selective functionalization of the amino group, paving the way for the synthesis of a diverse array of complex and valuable molecules. By understanding the underlying chemical principles and mastering the experimental protocols outlined in this guide, researchers can confidently employ Fmoc-protected amino alcohols to advance their synthetic endeavors in drug discovery, catalysis, and materials science.
References
-
Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation. (2025). Angewandte Chemie International Edition. [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Protection And Deprotection Of Functional Groups In. (n.d.). NIMC. [Link]
-
A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. (2018). Organic & Biomolecular Chemistry. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (2024, January 5). Total Synthesis. [Link]
-
Benzyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Alcohol Protecting Groups. (n.d.). [Link]
-
Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. (2026, February 15). ResearchGate. [Link]
-
Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. (2023). RSC Advances. [Link]
-
A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. (2016). Journal of the Brazilian Chemical Society. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications. [Link]
-
New enantioselective catalysts based on chiral amino alcohols. (1998). PolyU Electronic Theses. [Link]
-
A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. (2025, August 7). ResearchGate. [Link]
-
3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. (n.d.). [Link]
-
Acetals can serve as protecting groups for 1,2-diols, as well as .... (n.d.). Pearson. [Link]
-
Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. (2006). Synlett. [Link]
-
Silyl ether - Wikipedia. (n.d.). Wikipedia. [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. [Link]
-
Chapter 3 Diol Protecting Groups. (n.d.). [Link]
-
Methods for Removing the Fmoc Group. (1994). Methods in Molecular Biology. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. [Link]
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (2018, February 27). PMC. [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. (2000, April 3). Chemistry – A European Journal. [Link]
-
Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. (2020, June 16). ChemRxiv. [Link]
-
2 Protection of Functional Groups. (n.d.). [Link]
-
Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. (2011, February 3). Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. [Link]
-
Chiral amino alcohols as candidates for catalyst precursors. Top, the.... (n.d.). ResearchGate. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (2025, September 19). Chemistry Steps. [Link]
-
Protection of Alcohol by Ether. (n.d.). SynArchive. [Link]
-
1 Protection Reactions. (n.d.). Wiley-VCH. [Link]
-
2-17 Science About O-Benzyl protecting groups. (2021, October 6). Atlanchim Pharma. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 9. scielo.br [scielo.br]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-Leucine vs. Fmoc-Leucinol: A Comparative Analysis of Structure, Reactivity, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptide chemistry and therapeutic development, Fmoc-protected building blocks are indispensable. While Fmoc-L-leucine is a canonical component for elongating peptide chains, its reduced counterpart, Fmoc-L-leucinol, offers a distinct set of synthetic possibilities. The fundamental difference lies in the C-terminal functional group: a carboxylic acid (-COOH) in Fmoc-leucine versus a primary alcohol (-CH₂OH) in Fmoc-leucinol. This seemingly subtle structural change dramatically alters the molecule's reactivity, dictating its role in synthesis. Fmoc-leucine is the workhorse for peptide bond formation, while Fmoc-leucinol is a strategic tool for creating peptide alcohols, introducing stable C-terminal modifications, and designing peptidomimetics with enhanced pharmacological properties. This guide provides an in-depth exploration of these two critical reagents, elucidating their core differences to empower researchers in making informed decisions for advanced synthetic applications.
The Foundational Difference: Carboxylic Acid vs. Primary Alcohol
The chemical behavior of Fmoc-leucine and Fmoc-leucinol is governed by their respective functional groups. Understanding the inherent reactivity of a carboxylic acid versus a primary alcohol is paramount to appreciating their divergent applications.[1][2]
-
Fmoc-Leucine (Fmoc-L-Leu-OH): Possesses a carboxylic acid group. This group is acidic and serves as an electrophilic center upon activation. Its primary role is to react with nucleophilic primary amines (of the N-terminally deprotected peptide chain) to form a stable amide linkage—the peptide bond.[3][4]
-
Fmoc-Leucinol (Fmoc-L-Leu-ol): Features a primary alcohol group. This group is nucleophilic and largely neutral.[1] It cannot directly form a peptide bond. Instead, it can be oxidized to an aldehyde or carboxylic acid, undergo esterification, or form ether linkages.[5][6][7] This versatility makes it a valuable precursor for a variety of chemical modifications.
Structural Comparison
The following diagram illustrates the structural distinction that underpins all functional differences.
Caption: Chemical structures of Fmoc-L-Leucine and Fmoc-L-Leucinol.
Physicochemical Properties: A Comparative Table
This table summarizes the key quantitative data for easy comparison.
| Property | Fmoc-L-Leucine | Fmoc-L-Leucinol | Reference(s) |
| Synonyms | Fmoc-Leu-OH, N-(9-Fluorenylmethoxycarbonyl)-L-leucine | Fmoc-Leu-ol, (S)-(2-Fmoc-amino)-4-methylpentanol | [8][9][10][11] |
| CAS Number | 35661-60-0 | 139551-83-0 | [8][9][12] |
| Molecular Formula | C₂₁H₂₃NO₄ | C₂₁H₂₅NO₃ | [8][12] |
| Molecular Weight | 353.4 g/mol | 339.4 g/mol | [8][12] |
| Appearance | White to off-white powder/solid | White powder | [3][9][12] |
| Melting Point | 148 - 163 °C (varies) | 131 - 134 °C | [9][12] |
| Solubility | Soluble in DMF, Methanol, Ethanol; slightly soluble in water | Favorable solubility in various organic solvents | [3][12][13] |
| Optical Rotation | [α]D20 = -25 ± 2º (c=1 in DMF) | [α]D20 = -22 ± 2º (c=1 in DMF) | [9][12] |
Fmoc-L-Leucine in Practice: The Engine of Peptide Elongation
Fmoc-L-leucine is a cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[14][15] Its purpose is to be sequentially added to a growing peptide chain anchored to a solid support. The entire process hinges on the selective activation of its carboxylic acid.
Mechanism of Action in SPPS
The incorporation of an Fmoc-L-leucine residue is a cyclical process involving three key stages: deprotection, activation, and coupling.
Caption: Workflow for incorporating Fmoc-L-Leucine in SPPS.
Expertise in Action: The "Why" Behind the Protocol The choice of coupling reagent is critical. Reagents like HATU or HCTU are aminium-based and form a highly reactive O-acylisourea intermediate, which rapidly converts to an activated ester. This minimizes the time the activated amino acid exists in solution, thereby reducing the risk of racemization—a common side reaction where the stereochemistry of the α-carbon inverts.[16] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is essential to neutralize the protonated amine on the resin and facilitate the coupling without causing premature Fmoc deprotection.
Experimental Protocol 1: Standard Incorporation of Fmoc-L-Leucine via Manual SPPS
This protocol outlines the manual steps for coupling a single Fmoc-L-leucine residue onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptidyl-resin (e.g., Rink Amide or Wang resin)
-
Fmoc-L-leucine (3-5 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HATU, 3-5 eq.)
-
Base: Diisopropylethylamine (DIPEA, 6-10 eq.)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM)
-
Reaction Vessel with frit for filtration
Methodology:
-
Resin Preparation: If starting a new synthesis, ensure the resin is properly swollen in DMF for at least 1 hour. If elongating a chain, proceed to deprotection.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[17]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-leucine and HATU (or equivalent coupling agent) in a minimal amount of DMF.
-
Add DIPEA to this solution. The solution may change color, indicating activation.
-
Scientist's Note: This activation step should be performed immediately before addition to the resin to minimize side reactions and racemization.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes.[16] For sterically hindered couplings, this time can be extended.
-
Self-Validation: To confirm coupling completion, a small sample of resin beads can be taken for a Kaiser test. A negative test (beads remain colorless) indicates the absence of free primary amines and successful coupling.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin sequentially with DMF (3-5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[18] The resin is now ready for the next deprotection and coupling cycle.
-
Fmoc-L-Leucinol in Practice: A Gateway to Novel Structures
Fmoc-L-leucinol is not a direct participant in chain elongation but serves as a versatile building block for creating non-canonical peptide structures.[12] Its primary alcohol offers a reactive handle for a range of chemical transformations that are inaccessible to Fmoc-leucine.
Key Applications:
-
Synthesis of Peptide Alcohols: By incorporating Fmoc-leucinol at the C-terminus, the resulting peptide will terminate in an alcohol instead of a carboxylic acid. Peptide alcohols often exhibit altered solubility, bioavailability, and resistance to carboxypeptidases.[19]
-
Bioconjugation and Material Science: The hydroxyl group can be used as an attachment point for conjugating other molecules (like fluorophores or drugs) or for anchoring peptides to surfaces.[12][19] It's also used in creating functional materials like hydrogels.[12]
-
Precursor for Other Functional Groups: The primary alcohol is a synthetic intermediate. It can be oxidized to an aldehyde (Fmoc-leucinal), which can then undergo reactions like reductive amination to form novel C-terminal modifications.
Synthetic Pathways for Fmoc-L-Leucinol
The utility of Fmoc-leucinol stems from its ability to be chemically transformed.
Sources
- 1. pediaa.com [pediaa.com]
- 2. Alcohols and Carboxylic Acids | Revision Science [revisionscience.com]
- 3. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
- 5. app.achievable.me [app.achievable.me]
- 6. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc-L-Leucine | Peptide Synthesis Amino Acids | Baishixing [aminoacids-en.com]
- 12. chemimpex.com [chemimpex.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. Automated Peptide Synthesizers [peptidemachines.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: High-Efficiency Coupling of Fmoc-Leu-OL in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Biomaterials
Mechanistic Rationale: The Importance of C-Terminal Peptide Alcohols
In therapeutic peptide development, the C-terminal functionalization of a sequence heavily dictates its biological half-life and receptor affinity. Peptide alcohols—where the C-terminal carboxylic acid is reduced to a primary alcohol—exhibit extraordinary resistance to exopeptidase degradation[1]. This modification is a hallmark of biologically active natural products such as the antimicrobial peptaibols (e.g., alamethicin, trichogin) and synthetic blockbuster therapeutics like the somatostatin analog octreotide[1],[2].
Fmoc-L-leucinol (Fmoc-Leu-OL, MW: 339.4 g/mol ) is frequently utilized as the C-terminal residue in these sequences[3]. Historically, generating a peptide alcohol required synthesizing the full peptide on a standard resin, cleaving it, and performing a late-stage solution-phase reductive amination. By immobilizing Fmoc-Leu-OL directly onto a solid support via its hydroxyl group, chemists can execute standard N-to-C directional SPPS, drastically streamlining the workflow and improving overall yield[1],[2].
Methodological Causality: Selecting the Appropriate Resin
The chemical anchoring of a secondary or highly sterically hindered amino alcohol to a solid support is thermodynamically challenging. The choice of resin dictates not only the anchoring chemistry but also the boundaries of your entire downstream synthesis.
-
2-Chlorotrityl Chloride (2-CTC) Resin:
-
The Causality: The massive steric bulk of the 2-CTC trityl group naturally suppresses the formation of diketopiperazines (DKP)—a notorious side reaction that occurs when the second amino acid is deprotected[4]. Furthermore, the resulting trityl-ether linkage is exceptionally acid-labile. It allows for global cleavage of the peptide alcohol using just 1–2% Trifluoroacetic acid (TFA), leaving acid-sensitive orthogonal protecting groups completely intact for further downstream functionalization.
-
-
Trichloroacetimidate-Activated Wang Resin:
-
The Causality: Standard Wang resin (hydroxymethyl polystyrene) lacks the electrophilicity required to react directly with the hydroxyl group of Fmoc-Leu-OL. By converting the Wang hydroxyl into a trichloroacetimidate intermediate, it becomes an outstanding leaving group. Upon introduction of a Lewis acid catalyst (
), the imidate rapidly undergoes nucleophilic substitution by the Fmoc-Leu-OL,[5]. The resulting benzyl-ether bond is highly stable, making this the preferred route if your subsequent sequence requires harsh on-resin chemistry or long, aggregative peptide assemblies[1].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Workflow Visualization
Workflow of Fmoc-Leu-OL immobilization onto 2-CTC and Wang resins.
Self-Validating Experimental Protocols
A highly reliable SPPS protocol must include internal validation checkpoints. The following methodologies include mandatory UV-Vis quantification steps to ensure empirical confirmation of the Fmoc-Leu-OL loading efficiency before proceeding to sequence elongation.
Method A: Direct Anchoring to 2-CTC Resin
Note: Moisture fiercely quenches the highly reactive 2-CTC active sites[4]. Ensure all glassware, solvents, and the Fmoc-Leu-OL powder are exhaustively dried prior to initiation.
Step 1: Resin Swelling Weigh 1.0 g of 2-CTC resin (typical initial substitution ~1.0-1.6 mmol/g) into a fritted solid-phase synthesis vessel. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes to fully expand the polymer matrix. Drain the solvent.
Step 2: Coupling Dissolve 3.0 mmol (approx. 1.0 g) of Fmoc-Leu-OL in 10 mL of anhydrous DCM. Add 4.0 mmol of anhydrous Pyridine. Causality Check: Pyridine is specifically utilized here instead of the standard N,N-Diisopropylethylamine (DIEA) because its milder basicity effectively catalyzes the nucleophilic attack of the alcohol onto the trityl carbocation while minimizing unwanted on-resin side reactions. Add the solution to the resin and agitate at room temperature under a nitrogen atmosphere for 16–24 hours.
Step 3: Capping and Washing To neutralize any unreacted trityl chloride sites, add 1.0 mL of HPLC-grade Methanol and 0.5 mL DIEA directly to the reaction slurry. Agitate for 15 minutes. Drain the vessel and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL). Dry the resin entirely in vacuo.
Method B: Lewis Acid-Catalyzed Anchoring to Wang Resin
This protocol adapts the highly efficient trichloroacetimidate activation methodology[6],[5],[1].
Step 1: Imidate Activation
Suspend 1.0 g of Wang resin (~1.0 mmol/g loading) in 10 mL of anhydrous DCM in a sealed, fritted vessel. Cool the system to 0°C. Add 1.5 mL of Trichloroacetonitrile (
Step 2:
Step 3: Washing Drain the reaction and wash the resin iteratively with THF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL). Dry in vacuo.
Mandatory Quality Control: Self-Validation via UV-Vis
Do not proceed with SPPS without verifying your functional loading:
-
Precisely weigh ~5.0 mg of the dried, loaded resin into a microcentrifuge tube.
-
Add exactly 1.0 mL of 20% Piperidine in DMF. Incubate for 20 minutes to cleave the Fmoc group.
-
Transfer 100 µL of the supernatant into 900 µL of DMF (1:10 dilution).
-
Measure the absorbance at 301 nm using a UV-Vis spectrophotometer against a blank of 2% Piperidine in DMF.
-
Calculate loading:
. Optimal loading should yield between 0.40 to 0.70 mmol/g .
Quantitative Data Summary: Resin Strategy Optimization
Summarized below is the comparative data reflecting the chemical boundaries of both methodologies. Use this structured table to determine the optimal integration strategy for your specific peptide sequence.
| Parameter | Method A: 2-CTC Resin | Method B: TCA-Wang Resin | Mechanistic Rationale |
| Anchoring Chemistry | Direct Etherification | Lewis Acid Catalyzed | 2-CTC utilizes spontaneous substitution at the highly reactive trityl cation; Wang requires imidate leaving-group activation to overcome poor alcohol nucleophilicity. |
| Key Reagents | Fmoc-Leu-OL, Pyridine | Fmoc-Leu-OL, | |
| Reaction Time | 16 – 24 h | 1 h (Post-Activation) | Activation of Wang resin allows for extremely rapid downstream coupling kinetics. |
| Typical Loading | 0.40 – 0.70 mmol/g | 0.40 – 0.50 mmol/g | The inherent steric bulk of the leucinol isobutyl side-chain caps theoretical maximum substitution. |
| Cleavage Conditions | 1–2% TFA in DCM (Mild) | 95% TFA + Scavengers (Strong) | Trityl ethers cleave readily as hyper-stabilized trityl cations; Benzyl ethers require high protonation to separate. |
| Primary Advantage | Suppresses DKP formation; protects orthogonal side-chains. | Exceptional stability during complex, multi-step on-resin transformations. | Direct your resin choice based on whether your pipeline requires late-stage orthogonal modifications (Choose 2-CTC) or prolonged stepwise stability (Choose Wang). |
References
-
Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ResearchGate.1
-
Traceless Solid-Phase Synthesis of [6,7,8 + 5,6,7]-Fused Molecular Frameworks. MDPI.6
-
WO2004031205A2 - Use of trichloroacetimidate linker for peptide synthesis. Google Patents.5
-
Functionalized Resins for the Synthesis of Peptide Alcohols. ResearchGate.2
-
Peptide Resin Loading Protocols. MilliporeSigma.4
-
Alcohols immobilization onto 2-chlorotritylchloride resin. Sci-Hub.Link
-
Fmoc-Leucinol [139551-83-0]. Peptide.com.3
Sources
Application Notes and Protocols: A Guide to the Incorporation of Fmoc-Leu-OL in Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of the incorporation of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucinol (Fmoc-Leu-OL) into peptide sequences. Fmoc-Leu-OL is a critical building block for the synthesis of C-terminal alcohol-modified peptides, which have garnered significant interest in drug discovery and development due to their enhanced stability, bioavailability, and unique biological activities.[1][2] This document delves into the mechanistic principles, provides detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), and addresses common challenges and side reactions associated with the use of amino alcohols. It is intended for researchers, scientists, and drug development professionals seeking to leverage C-terminal modification to optimize peptide-based therapeutics.
Introduction: The Significance of C-Terminal Peptide Alcohols
Standard solid-phase peptide synthesis (SPPS) typically yields peptides with a C-terminal carboxylic acid or amide.[2][3] However, modification of the C-terminus can profoundly impact a peptide's physicochemical and biological properties.[2][4] The replacement of the C-terminal carboxyl group with a hydroxyl group, forming a peptide alcohol, can lead to:
-
Increased Stability: C-terminal alcohols are less susceptible to enzymatic degradation by carboxypeptidases, prolonging the peptide's in vivo half-life.[]
-
Enhanced Bioactivity: In some cases, the C-terminal alcohol moiety can improve binding affinity to biological targets and enhance overall therapeutic efficacy.[2][6]
-
Improved Pharmacokinetics: Modifications at the C-terminus can influence a peptide's solubility, membrane permeability, and overall pharmacokinetic profile.[2]
-
Precursors for Further Modification: Peptide alcohols serve as versatile intermediates for the synthesis of other C-terminally modified peptides, such as peptide aldehydes, which are potent protease inhibitors.[3][][7]
Fmoc-Leu-OL, a derivative of the hydrophobic amino acid leucine, is a commonly utilized building block for introducing a C-terminal leucinol residue.[8][9] Its Fmoc protecting group allows for seamless integration into standard Fmoc-based SPPS workflows.[10]
Mechanistic Principles of Fmoc-Leu-OL Incorporation
The incorporation of an amino alcohol like Fmoc-Leu-OL presents a unique challenge in SPPS compared to standard amino acids. The primary difference lies in the attachment to the solid support, as the hydroxyl group of the amino alcohol is used for linkage instead of a carboxyl group.
Resin Selection and Loading
The choice of resin is critical for the successful synthesis of peptide alcohols. Unlike standard carboxy-terminated peptides synthesized on Wang or Rink Amide resins, peptide alcohols require specialized linkers.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is highly recommended for loading the first amino alcohol.[11] The bulky trityl group helps to prevent side reactions like diketopiperazine formation, which can be prevalent at the dipeptide stage.
-
Pre-loaded Resins: For convenience, resins pre-loaded with specific amino alcohols, such as glycinol or threoninol, are commercially available.
-
HMBA (Hydroxymethylbenzoic acid) Linker: Peptides attached to this linker can be cleaved by reduction with sodium borohydride (NaBH4) to yield peptide alcohols.
The loading of Fmoc-Leu-OL onto a resin like 2-CTC involves the formation of an ether linkage between the hydroxyl group of the leucinol and the reactive site on the resin. This is typically achieved in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA).
The SPPS Cycle: Deprotection and Coupling
Once Fmoc-Leu-OL is successfully loaded onto the resin, the synthesis proceeds via the standard Fmoc-SPPS cycle. This iterative process involves two key steps:
-
Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the growing peptide chain.[12] This is typically accomplished by treating the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[12][13] The removal of the Fmoc group exposes a free primary amine, ready for the next coupling step. The deprotection can be monitored by UV spectroscopy due to the formation of a dibenzofulvene-piperidine adduct.[12]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HBTU, TBTU, or HATU.[12][14][15] The choice of coupling reagent and conditions can be critical for achieving high coupling efficiency, especially for sterically hindered amino acids.[12]
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of Fmoc-Leu-OL and the subsequent synthesis of a model peptide.
Protocol 1: Loading of Fmoc-Leu-OL onto 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-L-Leucinol (Fmoc-Leu-OL)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Weigh the desired amount of 2-chlorotrityl chloride resin into the reaction vessel. Add DCM (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[11]
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve Fmoc-Leu-OL (1.0 to 1.5 equivalents relative to the resin's theoretical substitution) in DCM. Add DIPEA (2.0 equivalents relative to Fmoc-Leu-OL).
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Leu-OL/DIPEA solution to the resin. Agitate the mixture gently at room temperature for 2-4 hours.
-
Capping Unreacted Sites: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[16]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Substitution Determination (Optional but Recommended): The loading efficiency can be determined by cleaving a small, weighed amount of the dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of deprotection and coupling following the initial loading of Fmoc-Leu-OL.
Materials:
-
Fmoc-Leu-OL loaded resin
-
Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in DMF[13]
-
Coupling Reagents:
-
Option A (DIC/HOBt): N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Option B (HBTU/DIPEA): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA)[13]
-
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser Test Kit (for monitoring coupling completion)[13]
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-OL loaded resin in DMF for 15-30 minutes.[13]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.[13]
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[13]
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[13]
-
-
Coupling:
-
Amino Acid Activation (Option B): In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.[13]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[13]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and wash them thoroughly with DMF and methanol.
-
Perform a Kaiser (ninhydrin) test.[13]
-
Positive test (blue beads): Incomplete coupling. The coupling step should be repeated.
-
Negative test (yellow/colorless beads): Complete coupling. Proceed to the next cycle.
-
-
-
Washing: After a negative Kaiser test, wash the resin with DMF (5x).[13]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K - for peptides with sensitive residues): Trifluoroacetic acid (TFA, 82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%)[17]
-
Cleavage Cocktail (Standard): TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)[17]
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: Before cleavage, ensure the N-terminal Fmoc group is removed by following the deprotection protocol.[17]
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage: Add the appropriate cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[13]
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[13]
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).[18]
Potential Side Reactions and Mitigation Strategies
The synthesis of peptides, particularly those involving modified residues, is not without potential pitfalls. Awareness of common side reactions is crucial for optimizing the synthesis and obtaining a high-purity product.
| Side Reaction | Description | Mitigation Strategies |
| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. Urethane-protected amino acids like Fmoc derivatives generally suppress racemization.[14] | Use of coupling additives like HOBt or HOAt can reduce racemization. Avoid excessive use of base, and consider using a weaker base like collidine instead of DIPEA in sensitive cases.[12][14] |
| Diketopiperazine Formation | An intramolecular cyclization reaction that can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. This is particularly problematic for sequences containing Proline or Glycine at the C-terminus.[12][19] | Use of sterically hindered resins like 2-chlorotrityl chloride can inhibit this side reaction. Coupling a pre-formed Fmoc-dipeptide can also circumvent this issue. |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly when followed by residues like Glycine, Asparagine, or Serine, can occur under both basic (Fmoc deprotection) and acidic (cleavage) conditions.[12][20] This can lead to the formation of β-aspartyl peptides. | The use of side-chain protecting groups like tert-butyl generally provides sufficient protection. Adding HOBt to the piperidine deprotection solution can also reduce aspartimide formation.[12] |
| Aggregation | Self-association of growing peptide chains on the resin can lead to incomplete coupling and deprotection reactions, especially for hydrophobic sequences. | Use of specialized resins (e.g., TentaGel), chaotropic salts, or solvents like N-methylpyrrolidone (NMP) can help disrupt aggregation. Microwave-assisted synthesis can also be beneficial.[21] |
Visualization of Key Processes
Diagram 1: General Workflow for SPPS of a Peptide Alcohol
Caption: Workflow for Solid-Phase Synthesis of a C-Terminal Peptide Alcohol.
Diagram 2: The Fmoc Deprotection and Coupling Cycle
Caption: The Iterative Cycle of Fmoc Deprotection and Amino Acid Coupling in SPPS.
Conclusion
The incorporation of Fmoc-Leu-OL into peptide sequences provides a robust and efficient method for the synthesis of C-terminal peptide alcohols. These modified peptides hold significant promise for the development of novel therapeutics with improved pharmacological properties. By understanding the underlying chemical principles, adhering to optimized protocols, and being mindful of potential side reactions, researchers can successfully synthesize high-quality peptide alcohols for a wide range of applications in drug discovery and biomedical research.
References
- Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 108.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
EMD Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]
- Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
-
Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]
-
EMD Millipore. (n.d.). Fmoc SPPS Linkers. Retrieved from [Link]
-
L-Università ta' Malta. (2019). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Sabatino, G., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1646.
-
HiMedia Laboratories. (n.d.). Fmoc -L-Leu-OH. Retrieved from [Link]
- Fields, G. B. (1997). Methods for removing the Fmoc group. Methods in Enzymology, 289, 17-34.
- van der Velden, W., et al. (2016). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase.
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027. Retrieved from [Link]
-
Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]
- Google Patents. (2011). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
-
RayBiotech. (n.d.). Fmoc-Leu-OH. Retrieved from [Link]
- Gopi, H., et al. (2004). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. The Journal of Organic Chemistry, 69(16), 5433-5436.
- Krstenansky, J. L., et al. (1989). C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents. FEBS Letters, 242(2), 409-412.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Miteva, M. A., et al. (1997). C-terminal sequence analysis of peptides and proteins using carboxypeptidases and mass spectrometry after derivatization of Lys and Cys residues. Analytical Chemistry, 69(7), 1334-1340.
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]
- Google Patents. (2013). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Vrije Universiteit Brussel. (n.d.). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 8. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. renyi.hu [renyi.hu]
- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Leucinol-Containing Peptides
Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Chromatographic causality, physicochemical behavior of C-terminal amino alcohols, and step-by-step isolation methodologies.
Executive Summary
The incorporation of leucinol (Leu-ol)—a C-terminal amino alcohol derived from the reduction of leucine—into peptide sequences is a common strategy to enhance proteolytic stability and oral bioavailability[1]. Naturally found in peptaibols such as trichogin and lipovelutibols[2], as well as in synthetic protease inhibitors and targeted PET tracers[3], leucinol presents unique chromatographic challenges.
Unlike standard amino acids, leucinol lacks a titratable α-carboxyl group. This structural modification fundamentally alters the peptide’s net charge, isoelectric point (pI), and hydrophobicity profile[4]. This application note provides a field-proven, causality-driven reversed-phase HPLC (RP-HPLC) protocol designed specifically to resolve leucinol-containing peptides from closely related synthesis impurities (e.g., epimers, incomplete reduction byproducts, and truncated sequences).
Mechanistic Rationale: The Leucinol Chromatographic Shift
As a Senior Application Scientist, it is critical to understand why a leucinol-modified peptide behaves differently on a C18 stationary phase compared to its unmodified counterpart, rather than simply applying a generic gradient.
-
Elimination of the C-Terminal Negative Charge: Standard peptides possess a C-terminal carboxylate that is negatively charged at physiological pH and neutralized under acidic HPLC conditions (pH ~2.0). Leucinol, terminating in a hydroxyl group (-OH), remains uncharged across the entire pH spectrum. Consequently, the modified peptide typically exhibits a higher overall basicity and altered ion-pairing dynamics[4].
-
Enhanced Hydrophobicity: The reduction of the carboxyl group to an alcohol, coupled with the bulky aliphatic isobutyl side chain of leucine, significantly increases the localized lipophilicity of the C-terminus. These peptides exhibit stronger retention on alkyl-bonded silica (e.g., C18) and often require a higher percentage of organic modifier for efficient desorption[1][3].
-
Hydrogen Bonding Potential: The primary hydroxyl group acts as both a strong hydrogen bond donor and acceptor, increasing the risk of secondary interactions with unendcapped silanols on the silica matrix, which can lead to peak tailing if an inappropriate ion-pairing agent is used.
Table 1: Physicochemical Impact of C-Terminal Leucinol
| Property | Standard Leucine (C-Terminus) | Leucinol (C-Terminus) | Chromatographic Implication |
| Functional Group | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | Eliminates pH-dependent charge shifting at C-terminus. |
| Charge at pH 2.0 (HPLC) | Neutral (Protonated) | Neutral | Identical net charge in 0.1% TFA, but altered dipole moment. |
| Charge at pH 7.4 | Negative (-1) | Neutral (0) | Peptide has a higher net positive charge in physiological buffers. |
| Hydrophobicity (LogP) | Baseline | Increased | Requires extended gradients and stronger organic modifiers (ACN/MeOH). |
Chromatographic Mechanism and Workflow
The following logic diagram illustrates the specific interactions dictating the retention and elution of a leucinol-containing peptide during RP-HPLC.
Figure 1: Mechanism of RP-HPLC retention and desorption for leucinol-peptides.
Self-Validating Experimental Protocol
To ensure reliability and trustworthiness, this protocol utilizes a two-step validation system: an analytical scouting run to confirm target retention, followed by a geometrically scaled preparative purification.
Materials and Reagents
-
Stationary Phase: Phenomenex Luna C18 or Gemini NX-C18 (5 μm, 100 Å). Dimensions: 4.6 × 250 mm (Analytical) and 21.2 × 250 mm or 50 × 30 mm (Preparative)[3].
-
Mobile Phase A: LC-MS grade Water containing 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid[1][3].
-
Mobile Phase B: LC-MS grade Acetonitrile (ACN) containing 0.1% TFA or Formic acid[3]. (Note: Methanol can be substituted for highly hydrophobic peptaibols[2], but ACN provides lower backpressure and sharper peaks).
Step-by-Step Methodology
Step 1: Sample Solubilization and Clarification
Causality: Leucinol peptides are prone to aggregation in purely aqueous solutions.
-
Weigh the crude cleaved peptide and dissolve it in a minimal volume of 20% ACN in Water. If the peptide is highly hydrophobic (e.g., contains multiple Aib or Iva residues[2]), use up to 30% Hexafluoroisopropanol (HFIP) dropwise until full dissolution is achieved, then dilute with Mobile Phase A[1].
-
Sonicate for 2 minutes and centrifuge at 10,000 × g for 5 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter to protect the HPLC column frit.
Step 2: Analytical Scouting (Validation Step)
-
Inject 10–20 μg of the solubilized crude peptide onto the analytical C18 column.
-
Run a broad scouting gradient: 5% to 65% Mobile Phase B over 30 minutes at 1.0 mL/min.
-
Monitor UV absorbance at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present)[3].
-
Identify the target peak using an in-line or offline Mass Spectrometer (LC-MS). Note the percentage of Mobile Phase B at which the target leucinol-peptide elutes (denoted as %B_elution).
Step 3: Preparative Gradient Optimization
Causality: To maximize the resolution between the desired leucinol-peptide and truncation impurities, create a focused shallow gradient centered around the elution point identified in Step 2.
-
Set the initial preparative gradient to start at (%B_elution - 10%) and end at (%B_elution + 10%) over 40 minutes.
Table 2: Focused Preparative Gradient Example (Assuming %B_elution = 35%)
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Phase Description |
| 0.0 | 75 | 25 | 20.0 | Column equilibration & sample injection. |
| 5.0 | 75 | 25 | 20.0 | Isocratic hold to wash out unretained polar salts. |
| 45.0 | 55 | 45 | 20.0 | Focused shallow gradient (0.5% B/min) for high resolution. |
| 47.0 | 5 | 95 | 20.0 | Column wash to remove highly hydrophobic aggregates. |
| 52.0 | 5 | 95 | 20.0 | Isocratic column wash. |
| 55.0 | 75 | 25 | 20.0 | Re-equilibration for the next injection. |
Step 4: Preparative Run and Fraction Processing
-
Inject the clarified crude mixture (up to 50–100 mg depending on column capacity) onto the preparative C18 column[3][4].
-
Collect fractions based on a UV threshold trigger at 214 nm.
-
Analyze the collected fractions via analytical HPLC to confirm purity (>95% threshold).
-
Pool the high-purity fractions, freeze at -80 °C, and lyophilize for 48-72 hours to obtain the final peptide as a white, fluffy powder[3].
Purification Workflow Visualization
The entire macro-process from crude synthesis to the final therapeutic/analytical grade peptide is mapped below.
Figure 2: Comprehensive isolation workflow for synthetically derived leucinol-peptides.
References
-
Synthesis and Evaluation of Novel 68Ga-Labeled GRPR-Targeted PET Tracers... Source: Molecular Pharmaceutics - ACS Publications URL:[Link]
-
HPLC Analysis and Purification of Peptides. Source: National Center for Biotechnology Information (PMC/NIH) URL:[Link]
-
Anticancer and Targeting Activity of Phytopharmaceutical Structural Analogs... Source: MDPI URL:[Link]
-
Peptaibol metabolites of Tolypocladium geodes... Source: Canadian Science Publishing URL:[Link]
Sources
Application Note: Use of Fmoc-Leu-OL in the Synthesis of Protease Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Transition-State Isosteres, Reversible Covalent Inhibitors, and Synthetic Methodologies
Executive Summary and Biochemical Rationale
Protease inhibitors are critical therapeutic agents for a variety of diseases, spanning from viral infections (e.g., HIV) to oncology and neurodegeneration[1]. At the core of designing these inhibitors is the principle of transition-state mimicry. Natural proteases cleave peptide bonds via a tetrahedral intermediate. By replacing the scissile peptide bond with an uncleavable transition-state isostere or a reactive warhead, researchers can successfully block the enzyme's active site[2].
Fmoc-Leu-OL (Fmoc-L-leucinol, CAS 139551-83-0) serves as an indispensable chiral building block in this endeavor. Structurally, it is the amino alcohol derivative of leucine. The incorporation of Fmoc-Leu-OL is driven by three causal factors:
-
P1/P1' Pocket Recognition: The isobutyl side chain of leucine exhibits exceptionally high affinity for the hydrophobic P1 or P1' sub-sites of numerous proteases, including cathepsins, calpains, and aminopeptidases.
-
Pre-Reduced Scaffold: The C-terminal hydroxyl group provides a ready-made tetrahedral geometry that mimics the transition state. It can be utilized directly to coordinate zinc in metalloproteases or act as a precursor for further functionalization[3].
-
Electrophilic Warhead Generation: Through mild oxidation, the primary alcohol of Fmoc-Leu-OL is converted into an aldehyde (Fmoc-leucinal ). Peptide aldehydes are potent reversible covalent inhibitors that form stable hemithioacetals (with cysteine proteases) or hemiacetals (with serine proteases)[2].
Experimental Logic: Causality in Synthetic Choices
When synthesizing protease inhibitors from Fmoc-Leu-OL, the most critical synthetic hurdle is the oxidation of the alcohol to an aldehyde without compromising the stereochemical integrity of the adjacent
The Oxidant Choice: Why Dess-Martin Periodinane (DMP)?
Traditional oxidations (like the Swern or Jones oxidations) rely on highly basic or harshly acidic environments. Leucine derivatives are notoriously prone to racemization at the
Protecting Group Strategy: The Fmoc (Fluorenylmethyloxycarbonyl) group is prioritized over Boc (tert-butyloxycarbonyl) because it is cleaved under mild basic conditions (e.g., 20% piperidine). This allows for orthogonal solid-phase peptide synthesis (SPPS) workflows, enabling the straightforward elongation of the peptide chain on acid-labile resins before or after the isostere modification[4].
Quantitative Data and Comparative Metrics
The following table summarizes the comparative parameters between the starting material (Fmoc-Leu-OL) and its activated downstream products used in protease inhibitor assays.
Table 1: Physicochemical and Inhibition Profile of Leucine Derivatives
| Compound State | Functional Group | Primary Target Protease Class | Reaction/Binding Mechanism | Typical IC | Synthetic Stability (pH 7.4) |
| Fmoc-Leu-OL | Amino Alcohol | Aminopeptidases, Metalloproteases | Zinc-coordination via -OH | High | Excellent (Inert) |
| Fmoc-Leucinal | Amino Aldehyde | Serine, Cysteine Proteases (e.g., Calpain) | Reversible Covalent (Hemithioacetal) | Low nM to pM | Moderate (prone to hydrates) |
| Aza-Leu-Isostere | Hydrazide / Ketone | Clan CD proteases, Caspases | Reversible / Irreversible | Low nM | High[2] |
| Secondary Amine | HIV Protease, Aspartyl Proteases | Non-covalent, Transition-state mimic | nM to | Excellent |
Workflows and Pathways
Figure 1: Synthetic diversification of Fmoc-Leu-OL into various protease inhibitor classes.
Figure 2: Mechanism of action for Leucinal-derived reversible covalent protease inhibitors.
Standard Operating Procedures (SOPs)
Protocol 1: Mild Oxidation of Fmoc-Leu-OL to Fmoc-Leucinal
This self-validating protocol utilizes Dess-Martin periodinane to yield an enantiopure aldehyde, avoiding the racemization commonly seen in typical oxidations[3].
Materials Required:
-
Fmoc-Leu-OL (3.79 g, ~11.1 mmol)
-
Dess-Martin Periodinane (DMP) (5.87 g, ~13.8 mmol, 1.24 eq)
-
Anhydrous Dichloromethane (DCM) (70 mL)
-
Saturated NaHCO
(aq), Sodium thiosulfate (Na S O ), Brine, MgSO .
Step-by-Step Procedure:
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve Fmoc-Leu-OL (3.79 g) in 70 mL of anhydrous DCM[3].
-
Temperature Control (Causality): Submerge the reaction vessel in an ice/water bath to bring the internal temperature to
. Rationale: Exotherm control minimizes the transient enolization of the forming aldehyde, preventing racemization. -
Oxidant Addition: Add DMP (5.87 g) in three portions over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours[3].
-
Quality Control (QC) Stop: Sample 10
L of the reaction. Perform Thin Layer Chromatography (TLC) in 3:1 Hexane/EtOAc.-
Validation: The reaction is complete when the UV-active spot for Fmoc-Leu-OL disappears, and a new, higher-
spot appears. Confirm aldehyde presence using a 2,4-Dinitrophenylhydrazine (DNPH) stain (turns yellow/orange).
-
-
Quenching (Causality): Pour the reaction mixture into a vigorously stirring solution containing 130 mL saturated NaHCO
and 13.0 g sodium thiosulfate. Stir for 30 minutes[3]. Rationale: Sodium thiosulfate reduces unreacted DMP to water-soluble iodinanes, while NaHCO neutralizes the acetic acid byproduct, protecting the acid-sensitive aldehyde from degradation. -
Workup: Extract the aqueous layer with DCM (
mL). Wash combined organic layers with brine, dry over anhydrous MgSO , filter, and concentrate in vacuo to yield Fmoc-Leucinal as a white solid.
Protocol 2: Downstream Integration - Synthesis of Lipophilic Macrocycle Precursors
Fmoc-leucinal can be immediately used to generate transition-state isosteres via carbon-carbon bond formation (Wittig/Ylide reactions)[4].
Step-by-Step Procedure:
-
Setup: Dissolve Fmoc-leucinal (0.26 g, 0.75 mmol) in 10 mL of dry DCM under an inert nitrogen atmosphere[4].
-
Ylide Addition: Add tert-butyl ester ylide (0.59 g, 1.5 mmol, 2.0 equiv) to the solution[4]. Rationale: The ylide acts as a nucleophile, directly converting the aldehyde into an
-unsaturated ester (a highly stable structural mimic of a peptide backbone). -
Reaction: Stir at room temperature for 1.5 hours[4].
-
Purification: Evaporate the reaction mixture directly onto silica gel. Perform flash column chromatography utilizing a gradient of 5-40% EtOAc:Hexanes to isolate the purified transition-state intermediate[4].
References
-
Taylor & Francis. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. 2
-
ACS Publications. Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232632. 1
-
Google Patents (US12246076B2). Radiolabeled compounds for in vivo imaging of gastrin-releasing peptide receptor (GRPR) and treatment of GRPR-related disorders. 3
-
Supporting Information. Drug-like Cell Permeability and Oral Bioavailability in Lipophilic Macrocycles Inspired by Natural Products. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. US12246076B2 - Radiolabeled compounds for in vivo imaging of gastrin-releasing peptide receptor (GRPR) and treatment of GRPR-related disorders - Google Patents [patents.google.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Fmoc-Leu-OL
Troubleshooting Incomplete Coupling of Fmoc-Leu-OL: A Technical Support Guide
Fmoc-L-Leucinol (Fmoc-Leu-OL) is a highly valued C-terminal amino alcohol building block used extensively in the synthesis of peptide alcohols, such as somatostatin analogs and specific protease inhibitors. However, coupling Fmoc-Leu-OL to a solid support or incorporating it via esterification often results in incomplete reactions. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to overcome low coupling efficiencies.
Q1: Why is the coupling efficiency of Fmoc-Leu-OL to 2-Chlorotrityl Chloride (2-CTC) resin persistently low despite using excess equivalents? A: The primary culprit is the synergistic steric hindrance combined with weak nucleophilicity [1]. Fmoc-Leu-OL contains a bulky isobutyl side chain positioned next to the primary alcohol, while the Fmoc group adds massive conformational bulk. When reacting with a 2-CTC resin, which itself utilizes a highly sterically demanding trityl protective core, the spatial restriction prevents optimal orbital overlap. Furthermore, the hydroxyl group (-OH) is a vastly weaker nucleophile than a standard primary amine (-NH2). If your anhydrous solvent contains trace moisture (even >50 ppm), water acts as a competing nucleophile, rapidly hydrolyzing the 2-CTC resin into an inert 2-chlorotrityl alcohol, permanently dead-ending the coupling process.
Q2: Can I use standard Wang resin for direct anchoring of Fmoc-Leu-OL?
A: No. Standard Wang resin is terminated with a hydroxyl group, and coupling an alcohol (Fmoc-Leu-OL) to another alcohol cannot occur via standard peptide coupling reagents (like DIC/Oxyma or HATU) [2]. To use Wang resin, you must alter the chemical topology. The resin must first be activated into a trichloroacetimidate intermediate. Subsequently, a Lewis acid (such as Boron trifluoride diethyl etherate,
Q3: Is dihydropyran (DHP) resin a viable alternative for generating Fmoc-Leu-OL-terminated sequences? A: Yes. DHP-functionalized resins react with the primary alcohol of Fmoc-Leu-OL to form a tetrahydropyranyl (THP) acetal linkage [4]. This approach bypasses the steric constraints of 2-CTC and the harsh Lewis acidic conditions of trichloroacetimidate Wang resin. It specifically requires an acid catalyst like Pyridinium p-toluenesulfonate (PPTS) and an elevated temperature (80 °C) in 1,2-dichloroethane to drive the reaction to completion.
Diagnostics & Data Presentation
When assessing your reaction failure, use the following parameters to diagnose whether your coupling reagents or your solid supports are the limiting factor.
Table 1: Comparative Efficiency of Fmoc-Leu-OL Anchoring Strategies
| Solid Support System | Coupling Linkage | Catalyst / Base required | Diagnostic Loading Yield | Primary Failure Mode |
| 2-CTC Resin | Ether | Pyridine / DIPEA | 0.2 - 0.4 mmol/g | Moisture-induced resin hydrolysis; Steric clash. |
| DHP Resin | Acetal (THP) | PPTS (Acid catalyst) | 0.5 - 0.7 mmol/g | Insufficient temperature; Moisture. |
| Trichloroacetimidate Wang | Ether | 0.4 - 0.6 mmol/g | Improper activation of Wang resin; Lewis acid degradation. | |
| Solution-Phase (Esterification) | Ester | HATU / NMM | >80% conversion | Epimerization/Racemization of the preceding amino acid. |
Experimental Methodologies (Self-Validating Protocols)
To resolve the incomplete coupling, choose the protocol that best matches your sequence's lability. Both protocols utilize an integrated feedback loop to validate the reaction step before proceeding.
Protocol A: Optimized Anchoring to 2-CTC Resin (Moisture-Exclusion Strategy)
Use this protocol if your peptide contains acid-sensitive side chains that preclude the use of DHP resin.
-
Solvent Validation (Critical): Prior to swelling, test the N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) using a Karl Fischer titrator. Water content must be ≤50 ppm.
-
Resin Swelling: Swell 1.0 g of 2-CTC resin (theoretical loading ~1.0 mmol/g) in 10 mL of anhydrous DCM for 30 minutes. Drain.
-
Reagent Preparation: Dissolve 2.5 equivalents of Fmoc-Leu-OL (2.5 mmol) in 5 mL of anhydrous DCM.
-
Base Addition: Add 5.0 equivalents of anhydrous Pyridine. Mechanism Note: Pyridine is less sterically hindered than DIPEA, functioning better as an acid scavenger in crowded trityl environments.
-
Coupling: Add the solution to the resin. Agitate gently at room temperature for 12 to 16 hours.
-
Capping & Quenching: Drain the reaction vessel. Add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 30 minutes to cap any unreacted 2-CTC sites. This prevents sequence deletion errors in subsequent steps.
-
Validation via UV Fmoc-Cleavage Assay: Cleave a 5 mg sample of the dried resin with 20% Piperidine in DMF. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Calculate loading efficiency. If loading is <0.3 mmol/g, the starting resin was likely hydrolyzed prior to use.
Protocol B: Lewis Acid-Catalyzed Etherification via Modified Wang Resin
Use this for robust, high-yielding C-terminal alcohol synthesis when 2-CTC fails.
-
Resin Activation: Suspend standard Wang resin (0.8 mmol) in dry
(10 mL). Cool to 0 °C. -
Imidate Formation: Add 1.5 mL of trichloroacetonitrile, followed by dropwise addition of 0.1 mL of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Agitate for 40 minutes at 0 °C.
-
Washing: Wash sequentially with
, DMSO, THF, and dry to remove excess DBU and reagents. The resin is now a Trichloroacetimidate Wang resin. -
Coupling: Dissolve 3.0 equivalents of Fmoc-Leu-OL in dry THF. Add this to the resin.
-
Catalysis: Under an inert atmosphere (Nitrogen/Argon), add 0.2 equivalents of
dropwise. Agitate for 1 hour at room temperature. -
Validation: Wash the resin heavily with THF and MeOH to remove the Lewis acid. Dry the resin and perform the UV Fmoc assay (as in Protocol A).
Visualizing the Coupling Workflows
Diagram 1: Mechanistic Failure vs. Success in 2-CTC Anchoring
The diagram below maps the reaction pathways of Fmoc-Leu-OL, illustrating why stringent anhydrous conditions are the determining factor between coupling success and failure.
Figure 1: Reaction mapping of 2-CTC resin hydrolysis competing with Fmoc-Leu-OL coupling.
Diagram 2: Decision Tree for Choosing the Right Protocol
Use this logic tree to verify your experimental design before consuming expensive Fmoc-Leu-OL reagents.
Figure 2: Protocol selection matrix based on peptide sequence limitations and thermal stability.
References
-
Qiao, Y., et al. "Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols." ChemPlusChem, vol. 85, no. 4, 2020, pp. 641-652. Available at:[Link]
- Hanessian, S., et al. "Use of trichloroacetimidate linker for peptide synthesis" Google Patents, US20040039161A1.
-
Vishwanatha, T. M., et al. "Simple and rapid synthesis of Nα-urethane protected β-amino alcohols and peptide alcohols employing HATU." Indian Journal of Chemistry, NIScPR, vol. 50B, 2011, pp. 88-93. Available at:[Link]
Technical Support Center: Purification of Fmoc-L-leucinol Derivatives
Welcome to the technical support guide for navigating the common challenges associated with the purification of Fmoc-L-leucinol. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure Fmoc-L-leucinol?
Pure Fmoc-L-leucinol should be a white, crystalline powder.[1] Key specifications to verify against your supplier's Certificate of Analysis include:
Significant deviation from these properties, such as an oily or off-white appearance, may indicate the presence of residual solvents or impurities.
Q2: What are the primary methods for assessing the purity of my Fmoc-L-leucinol sample?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the overall purity and quantifying impurities. A typical mobile phase system consists of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[2]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the number of components in your sample. It is excellent for monitoring reaction progress and the effectiveness of purification steps.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural variants or impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product (339.4 g/mol ).[1]
Q3: How should I properly store Fmoc-L-leucinol to maintain its integrity?
To prevent degradation, Fmoc-L-leucinol should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[1] It is also advisable to store it in a desiccated environment to protect it from moisture.[4]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the synthesis and purification of Fmoc-L-leucinol, providing explanations for their cause and actionable protocols for their resolution.
-
Underlying Cause: This is often due to the presence of residual solvents from the reaction or work-up (e.g., DMF, ethyl acetate, THF) or because the product is not sufficiently pure to crystallize. The synthesis of Fmoc-L-leucinol typically involves the reduction of Fmoc-L-leucine, often with a reducing agent like sodium borohydride (NaBH₄) in a hydroxylic solvent like methanol or ethanol.[5][6][7] Incomplete removal of these solvents or byproducts can lead to an oily product.
-
Troubleshooting Protocol: Solvent Removal & Initial Purification
-
High Vacuum Drying: Place the crude product under a high vacuum for several hours (or overnight) to remove volatile organic solvents. Gentle heating (e.g., 30-40 °C) can be applied if the product is stable at that temperature.
-
Trituration: If the product remains oily, attempt trituration. Add a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). Stir the mixture vigorously. The desired product should precipitate as a solid, which can then be collected by filtration.
-
Aqueous Wash: If the synthesis involved a water-soluble reagent like NaBH₄, residual borate salts might be present.[8] Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it sequentially with a mild acid (e.g., 1M HCl), water, and brine to remove these salts. Dry the organic layer over anhydrous sodium sulfate before concentrating.[9]
-
-
Underlying Cause: These impurities often have polarities similar to Fmoc-L-leucinol, making separation challenging. Common culprits include:
-
Unreacted Starting Material (Fmoc-L-leucine): The carboxylic acid group on Fmoc-L-leucine makes it more polar than the corresponding alcohol, but it can still be challenging to separate completely.[10]
-
Dipeptide Impurities (Fmoc-Leu-Leu-OH): These can be present in the original Fmoc-L-leucine starting material, arising from side reactions during its synthesis.[2][11]
-
Over-reduction Byproducts: While NaBH₄ is a mild reducing agent that typically does not reduce amides, harsh conditions or stronger reducing agents could potentially affect the carbamate linkage of the Fmoc group.[5][8]
-
Fmoc-ene and Fmoc-epoxide: Recent studies have identified that the Fmoc group itself can undergo oxidation to form impurities that differ by +14 Da (epoxide) and -2 Da (ene) from the parent molecule, which can complicate the impurity profile.[12]
-
-
Troubleshooting Workflow: Purification Strategy
Caption: Decision workflow for purifying crude Fmoc-L-leucinol.
-
Underlying Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] If the compound is too soluble even at low temperatures, or if impurities prevent lattice formation, crystallization will be unsuccessful.
-
Protocol: Systematic Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. Common solvent systems for Fmoc-protected amino acids include ethyl acetate/hexane, dichloromethane/petroleum ether, and ethanol/water.[14][15]
-
Procedure: a. Dissolve the crude Fmoc-L-leucinol in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture).[14][15] b. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Do not disturb the flask. d. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield. e. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Table: Recommended Solvent Systems for Recrystallization
Solvent System Ratio (v/v) Procedure Notes Ethanol / Water 2:3 to 1:1 Dissolve in hot ethanol/water, then cool slowly.[14][15] Ethyl Acetate / Hexane Varies Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. Cool slowly. | Dichloromethane / Petroleum Ether | Varies | Dissolve in dichloromethane and add petroleum ether to induce precipitation. |
-
-
Underlying Cause: This occurs when the polarity of the impurities is very close to that of Fmoc-L-leucinol. The choice of the stationary phase (silica gel) and mobile phase (eluent) must be optimized to exploit subtle differences in their interactions.
-
Protocol: Optimizing Flash Column Chromatography
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
-
Column Packing: Ensure the silica gel is packed uniformly to prevent channeling, which leads to poor separation.
-
Elution: Start with a less polar solvent system and gradually increase the polarity (gradient elution). This can often improve the separation of closely eluting compounds. A common starting point is a gradient of ethyl acetate in hexane.[9]
Data Table: Suggested Mobile Phases for Chromatography
Mobile Phase System Gradient Profile Target Impurity Ethyl Acetate in Hexane Start at 10%, increase to 40% General purpose, good for less polar impurities. | Dichloromethane / Methanol | Start at 0.5% MeOH, increase to 5% | Effective for separating more polar impurities like residual Fmoc-L-leucine. |
Troubleshooting Logic for Chromatography
Caption: Troubleshooting decision tree for column chromatography.
-
By systematically applying these principles and protocols, researchers can effectively overcome the challenges inherent in the purification of Fmoc-L-leucinol, ensuring the acquisition of high-purity material essential for successful downstream applications in peptide synthesis and drug discovery.
References
-
Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. [Link]
-
Synthesis of Fmoc-Leu. PrepChem.com. [Link]
-
Safety Data Sheet Fmoc-Leucinol. Anaspec. [Link]
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. ACS Publications. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. McMaster University. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]
-
19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. [Link]
-
CMC regulatory challenges during peptide development. BioXconomy. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]
-
Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Semantic Scholar. [Link]
-
Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy. [Link]
-
Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. YouTube. [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Taylor & Francis Online. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. isotope.com [isotope.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
- 14. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 15. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
Technical Support Center: Enhancing Fmoc-Leu-OL Incorporation Yield
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting strategies for a critical step in the synthesis of C-terminal peptide alcohols: the efficient incorporation of Fmoc-L-Leucinol (Fmoc-Leu-OL). Overcoming challenges at this initial stage is paramount for achieving high overall yield and purity of your target peptide.
The synthesis of peptides with a C-terminal alcohol presents a unique challenge compared to standard solid-phase peptide synthesis (SPPS). The primary hydroxyl group of an amino alcohol is less nucleophilic than a carboxylic acid, and it lacks the carboxylate handle necessary for traditional esterification to common supports like Wang or Merrifield resins. This guide provides a structured, in-depth approach to navigate these challenges, rooted in established chemical principles and field-proven methodologies.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during Fmoc-Leu-OL incorporation in a direct question-and-answer format.
Q1: I'm experiencing very low or no loading of Fmoc-Leu-OL onto my resin. What is the fundamental issue?
Answer:
The core issue is chemical incompatibility with standard SPPS anchoring protocols. Conventional resins, such as Wang or PAM resins, are designed for the C-terminal carboxylic acid of an amino acid to form an ester bond. Fmoc-Leu-OL, being an amino alcohol, lacks this carboxylic acid function. Therefore, direct coupling using standard carbodiimide activators like DIC/DCC with a DMAP catalyst will be ineffective and is a common point of failure.
To achieve successful incorporation, you must use a strategy that specifically accommodates the hydroxyl group of the amino alcohol. The most direct and widely recommended method is to use a highly reactive resin where the hydroxyl group can act as a nucleophile to form a stable ether linkage.
Q2: What is the most reliable and straightforward method for anchoring Fmoc-Leu-OL to a solid support?
Answer:
For routine synthesis, the most robust and recommended strategy is the direct attachment of Fmoc-Leu-OL to 2-Chlorotrityl Chloride (2-CTC) resin .[1][2][3]
The Chemistry Behind the Choice:
The 2-CTC resin is highly acid-labile and possesses a sterically hindered, yet highly reactive, trityl chloride functional group. The hydroxyl group of Fmoc-Leu-OL can directly attack the electrophilic carbon of the chlorotrityl group in a nucleophilic substitution reaction, forming a stable ether bond. This reaction proceeds under mild, base-catalyzed conditions and, crucially, does not require activation of the amino alcohol, which prevents racemization and other side reactions associated with carboxyl activation.[4] The steric bulk of the trityl group also provides the added benefit of suppressing diketopiperazine formation during the subsequent coupling of the second amino acid.[5][6]
A detailed, step-by-step protocol for this critical first step is provided in the "Experimental Protocols" section below.
Q3: My loading efficiency on 2-CTC resin is still suboptimal. How can I troubleshoot and optimize the reaction?
Answer:
Even with the correct resin choice, several factors can impact the yield of the initial loading step. If you are observing low substitution levels, methodically assess the following parameters:
-
Reagent Quality and Handling:
-
Solvent Anhydrousness: The 2-CTC resin is highly sensitive to moisture, which can hydrolyze the reactive chloride to an unreactive alcohol, effectively capping the resin.[7] Ensure you are using high-purity, anhydrous Dichloromethane (DCM). Using freshly opened solvent or solvent passed through a drying system is critical.
-
Fmoc-Leu-OL Quality: Ensure the Fmoc-Leu-OL is pure and dry.
-
Base Quality: Use high-quality N,N-Diisopropylethylamine (DIPEA) that is free of primary or secondary amine contaminants.
-
-
Reaction Stoichiometry:
-
Excess Amino Alcohol: While high yields can be obtained with less, using a slight excess of Fmoc-Leu-OL (e.g., 1.2 to 1.5 equivalents relative to the resin's theoretical substitution) can help drive the reaction to completion.
-
Base Equivalents: A common mistake is using insufficient base. Use at least 2.5 to 3.0 equivalents of DIPEA relative to the Fmoc-Leu-OL to effectively scavenge the HCl byproduct and catalyze the reaction.
-
-
Reaction Time and Temperature:
-
While loading can be rapid, extending the reaction time to 2-4 hours at room temperature can significantly improve yields for this sterically demanding coupling. Gentle agitation is crucial throughout.
-
-
Effective Capping of Unreacted Sites:
-
After the loading reaction, it is imperative to "cap" any remaining unreacted chlorotrityl groups.[3][8] This prevents these sites from reacting in subsequent steps. A common and effective method is to treat the resin with a solution of methanol in DCM with DIPEA. This converts the reactive chlorides into stable methyl ethers.
-
The workflow below provides a decision tree for troubleshooting these common issues.
Q4: Are there alternative, more advanced methods for incorporating Fmoc-Leu-OL?
Answer:
Yes, for particularly challenging sequences or when 2-CTC resin is not viable, chemists can turn to more complex but powerful techniques. These are generally reserved for situations where the standard approach fails.
-
Mitsunobu Reaction: This classic reaction facilitates the dehydration and condensation of an alcohol and a pronucleophile.[9][10][11] In this context, Fmoc-Leu-OL (the alcohol) can be coupled to a resin functionalized with a carboxylic acid linker. The reaction typically uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, which must be considered if a chiral alcohol is used.
-
O-N Acyl Transfer Strategy: This elegant, multi-step approach circumvents the direct use of the hydroxyl group for chain elongation.[12][13] The process involves:
-
Anchoring the Fmoc-amino alcohol to the resin (e.g., 2-CTC).
-
Acylating the free hydroxyl group with the incoming activated Fmoc-amino acid, forming an ester bond (a depsipeptide).
-
Continuing standard SPPS to elongate the peptide chain from the N-terminus of this second residue.
-
Upon cleavage from the resin, the depsipeptide is subjected to conditions (often mildly basic) that trigger a spontaneous and intramolecular O-to-N acyl migration, forming the thermodynamically more stable amide bond and yielding the desired C-terminal peptide alcohol.
-
Q5: Can the free hydroxyl group of the C-terminal Leu-OL cause side reactions during subsequent coupling steps?
Answer:
This is a valid theoretical concern. The hydroxyl group is a nucleophile and could potentially be acylated by the activated carboxyl group of the incoming amino acid during a coupling step, leading to a branched peptide byproduct.
However, in practice, this side reaction is rarely significant.[14][15] There are two main reasons for this:
-
Lower Nucleophilicity: The primary amine of the growing peptide chain is a much stronger and more accessible nucleophile than the hydroxyl group of the C-terminal amino alcohol.
-
Steric Hindrance: Once the first few amino acids are coupled, the C-terminal hydroxyl group becomes increasingly sterically shielded by the resin matrix and the growing peptide backbone, making it very difficult for an activated amino acid to approach and react.
Therefore, while the possibility exists, it is not a primary cause of yield loss provided the initial anchoring to the resin is successful and subsequent coupling reactions are performed under standard, optimized conditions. The focus should remain on achieving a high-quality initial loading.
Quantitative Data Summary
The success of Fmoc-Leu-OL incorporation is measured by the resin loading. The following table provides typical target values and parameters for optimization.
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Resin Type | 2-Chlorotrityl Chloride | 2-Chlorotrityl Chloride | Optimal for direct hydroxyl attachment and mild cleavage.[3] |
| Fmoc-Leu-OL (eq.) | 1.0 - 1.2 | 1.5 - 2.0 | A larger excess drives the equilibrium towards product formation. |
| DIPEA (eq.) | 2.0 | 3.0 - 4.0 | Ensures complete neutralization of HCl and catalysis.[16] |
| Solvent | DCM | Anhydrous DCM | Prevents hydrolysis of reactive chlorotrityl sites.[7] |
| Reaction Time | 1 hour | 2 - 4 hours | Allows more time for the sterically hindered reaction to proceed. |
| Capping Step | Not always performed | Mandatory | Deactivates all remaining reactive sites on the resin.[3][8] |
| Expected Loading | 0.3 - 0.5 mmol/g | 0.6 - 0.9 mmol/g | Higher loading improves overall process efficiency. |
Experimental Protocols
Protocol 1: Loading of Fmoc-Leu-OL onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is designed for a 1 mmol scale based on a resin with a theoretical substitution of 1.0 mmol/g. Adjust quantities accordingly.
-
Resin Swelling:
-
Place 1.0 g of 2-CTC resin into a reaction vessel.
-
Add 10 mL of anhydrous Dichloromethane (DCM) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM completely.
-
-
Preparation of Amino Alcohol Solution:
-
In a separate flask, dissolve Fmoc-Leu-OL (1.5 mmol) in 8 mL of anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to the solution and mix gently.
-
-
Loading Reaction:
-
Add the Fmoc-Leu-OL/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Capping of Unreacted Sites (Crucial Step):
-
Without draining the reaction mixture, add 1.0 mL of methanol (MeOH) to the vessel to quench any unreacted chlorotrityl groups.
-
Continue to agitate for an additional 30 minutes.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly according to the following sequence:
-
3x with DCM
-
3x with N,N-Dimethylformamide (DMF)
-
3x with Methanol (MeOH)
-
-
Dry the resin under high vacuum to a constant weight.
-
Protocol 2: Determination of Resin Loading (Fmoc Cleavage UV Assay)
This is a critical quality control step to quantify the success of the loading reaction.
-
Sample Preparation:
-
Accurately weigh approximately 3-5 mg of the dried, loaded resin into a small vial.
-
Add 10 mL of a 20% piperidine in DMF solution.
-
-
Fmoc Cleavage:
-
Agitate the mixture for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group, which forms a dibenzofulvene-piperidine adduct.
-
-
Spectrophotometry:
-
Take an aliquot of the supernatant and dilute it with 20% piperidine/DMF to fall within the linear range of the spectrophotometer.
-
Measure the absorbance at 301 nm against a blank of 20% piperidine/DMF.
-
-
Calculation:
-
Calculate the loading (mmol/g) using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume [L]) / (7800 M⁻¹cm⁻¹ × Resin Mass [g] × Path Length [cm])
-
Note: The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
-
-
References
-
Solid-Phase Synthesis of Peptide Alcohols. (2010). Angewandte Chemie International Edition, 49(1), 117-120. Available from: [Link]
-
Matsueda, G. R., & Stewart, J. M. (1981). A new solid-phase peptide synthesis handle for the preparation of protected peptide fragments. Peptides, 2(1), 45-50. Available from: [Link]
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. (2014). ResearchGate. Available from: [Link]
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Tetrahedron Letters, 30(30), 3943-3946. Available from: [Link]
- Thiery, E., et al. (2010). Solid phase peptide synthesis of peptide alcohols. Google Patents. (WO2011000848A1).
-
Structure of Fmoc-amino alcohol resins. (n.d.). ResearchGate. Available from: [Link]
-
Pal, L., & Kumar, V. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]
- Atherton, E., & Sheppard, R. C. (2008). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Barlos, K., Gatos, D., et al. (1993). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 42(6), 528-533. Available from: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. (n.d.). Almac Group. Available from: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available from: [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available from: [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Available from: [Link]
-
Mitsunobu Reaction. (n.d.). Organic Synthesis. Available from: [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
Mitsunobu Reaction. (n.d.). Chemistry Steps. Available from: [Link]
-
Technical Support Information Bulletin 1027. (n.d.). Aapptec Peptides. Available from: [Link]
-
Mitsunobu Reaction. (n.d.). Wikipedia. Available from: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. Available from: [Link]
-
Loading protocols. (n.d.). Peptideweb.com. Available from: [Link]
Sources
- 1. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 2. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. almacgroup.com [almacgroup.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. peptideweb.com [peptideweb.com]
Validation & Comparative
A Comparative Guide to Fmoc-Leu-OL vs. Boc-Leu-OL in Synthesis
Executive Summary
The strategic selection of a protecting group is a cornerstone of successful chemical synthesis, particularly in the assembly of peptides and complex organic molecules. This guide provides an in-depth comparison of two widely used protected amino alcohols: 9-fluorenylmethyloxycarbonyl-Leucinol (Fmoc-Leu-OL) and tert-butyloxycarbonyl-Leucinol (Boc-Leu-OL). The fundamental difference lies in their deprotection chemistry: Fmoc is labile to mild basic conditions, while Boc is removed by acid. This distinction dictates their orthogonality, compatibility with other functional groups, and ultimately, their strategic application. Fmoc-Leu-OL is the preferred choice for modern Solid-Phase Peptide Synthesis (SPPS) due to its mild deprotection cycle, which preserves acid-sensitive linkers and side-chain protecting groups.[][2][3] Conversely, Boc-Leu-OL remains highly relevant for classical SPPS, particularly for synthesizing hydrophobic sequences prone to aggregation, and in solution-phase syntheses where base-sensitive functionalities must be preserved.[4][5] This guide will dissect these differences through a detailed examination of their chemical properties, deprotection mechanisms, and practical applications, supported by experimental protocols and quantitative data.
Introduction: The Strategic Choice of N-α-Protection
In multi-step synthesis, protecting groups act as temporary masks for reactive functional groups, ensuring that reactions occur only at the desired position.[] The α-amino group of an amino acid or amino alcohol is a primary site of reactivity that requires protection to prevent self-polymerization and ensure controlled, sequential bond formation.[][6] An ideal protecting group strategy, often termed an "orthogonal" strategy, allows for the selective removal of one type of protecting group in the presence of others.[7][8]
The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups represent two distinct and highly successful orthogonal philosophies in chemical synthesis.[][3]
-
Fmoc Strategy: Employs a base-labile N-α-protecting group (Fmoc) in conjunction with acid-labile side-chain protecting groups (e.g., tBu, Trt).[] This is the dominant strategy in modern SPPS.
-
Boc Strategy: Utilizes an acid-labile N-α-protecting group (Boc) with more robust, strongly acid-labile side-chain protecting groups (e.g., Benzyl-based), often requiring harsh acids like hydrofluoric acid (HF) for final cleavage.[3][6][9]
This guide focuses on the leucine-derived amino alcohols, Fmoc-Leu-OL and Boc-Leu-OL, which serve as crucial building blocks in the synthesis of peptide analogs, peptidomimetics, and chiral auxiliaries.[10][11][12][13]
Fundamental Chemical Principles: Fmoc vs. Boc
The divergent chemical nature of the Fmoc and Boc groups is the primary determinant of their application.
Deprotection Mechanisms
The conditions required to cleave these groups are fundamentally different, forming the basis of their orthogonality.
Fmoc Deprotection (Base-Labile): The Fmoc group is removed via a β-elimination mechanism triggered by a mild base, typically a secondary amine like piperidine.[7][14]
-
A base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[14]
-
This generates a stabilized fluorenyl anion.[8]
-
The resulting anionic system undergoes rapid β-elimination, releasing CO2 and the free amine.
-
The highly reactive dibenzofulvene (DBF) byproduct is trapped by the amine base (e.g., piperidine) to form a stable adduct, preventing side reactions.[2][14]
Boc Deprotection (Acid-Labile): The Boc group is stable to base but readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[6][15]
-
The carbonyl oxygen of the Boc group is protonated by an acid (e.g., TFA).[6]
-
The protonated intermediate fragments, cleaving the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid.[6][16]
-
The carbamic acid spontaneously decarboxylates (loses CO2) to yield the free amine as an ammonium salt.[15]
-
The reactive tert-butyl cation is quenched by scavengers in the cleavage cocktail to prevent side reactions like alkylation of sensitive residues.[16][17]
Fmoc-Leu-OL vs. Boc-Leu-OL: A Head-to-Head Comparison
While both molecules provide a protected leucinol building block, their handling, reaction conditions, and potential for side reactions differ significantly.
| Feature | Fmoc-Leu-OL | Boc-Leu-OL |
| Protecting Group | 9-fluorenylmethyloxycarbonyl | tert-butyloxycarbonyl |
| Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF)[2] | Moderate Acid (e.g., 25-50% TFA in DCM)[6] |
| Orthogonality | Orthogonal to acid-labile groups (Boc, tBu, Trt).[8] | Orthogonal to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz).[18] |
| Byproducts | Dibenzofulvene (trapped as an adduct).[2] | tert-butyl cation, CO₂, isobutylene.[16] |
| Reaction Monitoring | UV spectroscopy of the DBF-adduct is possible.[2] | Typically monitored by chromatography (TLC/LC-MS) or qualitative tests. |
| Primary Application | Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12] | Boc-based SPPS, solution-phase synthesis.[10][13][19] |
| Solubility | Generally good solubility in polar aprotic solvents like DMF and NMP.[20][21] | Good solubility in a wide range of organic solvents, including less polar ones like DCM and ethyl acetate.[19][22] |
Solubility and Handling
Fmoc-Leu-OL: Like most Fmoc-protected amino acids, Fmoc-Leu-OL is highly soluble in standard SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[20][21] This high solubility is critical for ensuring efficient and complete coupling reactions on a solid support.[23] However, the bulky, aromatic Fmoc group can sometimes promote aggregation, particularly in challenging sequences.[24]
Boc-Leu-OL: The Boc group generally increases the lipophilicity of a molecule, conferring good solubility in a broad range of common organic solvents, from polar aprotic (DMF) to chlorinated (DCM) and ethereal solvents.[19][22] This versatility makes it highly suitable for both solid-phase and traditional solution-phase synthesis.
Side Reactions and Mitigation
The choice of protecting group directly influences the types of side reactions that may occur during synthesis.
Fmoc-Leu-OL Related Side Reactions:
-
Aspartimide Formation: In sequences containing aspartic acid, the basic conditions of Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of unwanted β- and iso-aspartyl peptides.[25][26] This is not a direct side reaction of Fmoc-Leu-OL itself but is a critical consideration for the overall Fmoc strategy. Mitigation involves using weaker bases like piperazine or adding HOBt to the deprotection solution.[25][27]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[26] This is sequence-dependent and more common with proline in the second position.
Boc-Leu-OL Related Side Reactions:
-
Alkylation: The primary concern during Boc deprotection is the generation of the reactive tert-butyl cation.[16] This cation can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[17] To prevent this, a "scavenger cocktail" (e.g., water, thioanisole, ethanedithiol) is always included in the TFA deprotection/cleavage reagent to trap the carbocations.[3][17]
-
Incomplete Deprotection: While TFA is highly effective, incomplete deprotection can occur in sterically hindered or aggregated sequences, leading to deletion products.[17] Using a slightly longer deprotection time or a higher concentration of TFA can mitigate this.
Application Focus: A Comparative Workflow in SPPS
The most significant divergence in the use of Fmoc-Leu-OL and Boc-Leu-OL is seen in the cyclical workflow of Solid-Phase Peptide Synthesis.
Sources
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chempep.com [chempep.com]
- 24. benchchem.com [benchchem.com]
- 25. ovid.com [ovid.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide to the Reactivity of Fmoc-Leu-OL and Other Fmoc-Amino Alcohols in Synthesis
Introduction
In the landscape of peptide-based drug development and medicinal chemistry, C-terminal modification of peptides is a critical strategy for modulating their pharmacological properties. The introduction of a C-terminal alcohol to form a peptidyl alcohol can significantly enhance stability against in-vivo degradation by carboxypeptidases, improve membrane permeability, and alter receptor binding affinity.[1][2] The foundational building blocks for these modifications are N-α-Fmoc-protected amino alcohols (Fmoc-amino alcohols).
The choice of the specific Fmoc-amino alcohol is paramount, as its inherent reactivity dictates the efficiency of subsequent coupling reactions, such as esterification to a resin or further chain elongation. Fmoc-L-Leucinol (Fmoc-Leu-OL), with its hydrophobic and sterically significant isobutyl side chain, presents a unique reactivity profile.[3][4] This guide provides an in-depth comparative analysis of the reactivity of Fmoc-Leu-OL against other commonly utilized Fmoc-amino alcohols. We will explore the underlying chemical principles governing their reactivity, present a standardized experimental protocol for direct comparison, and discuss the practical implications for synthetic strategy.
Foundational Principles: Factors Governing Fmoc-Amino Alcohol Reactivity
The reactivity of an Fmoc-amino alcohol in a typical coupling or esterification reaction is primarily determined by the nucleophilicity of its primary hydroxyl (-CH₂OH) group. This nucleophilicity is not constant; it is modulated by the steric and electronic properties of the adjacent amino acid side chain (R-group).
Steric Hindrance: This is arguably the most significant factor. Bulky side chains can physically obstruct the approach of an electrophile (e.g., an activated carboxyl group) to the hydroxyl group, thereby decreasing the reaction rate.[5][6] The branching pattern of the side chain is particularly important. Beta-branching (branching at the carbon adjacent to the alpha-carbon), as seen in valine and isoleucine, imposes more significant steric hindrance than gamma-branching (as in leucine).[5]
Electronic Effects: The side chain can exert subtle electronic effects on the hydroxyl group's nucleophilicity. Electron-donating groups can slightly increase the electron density on the oxygen atom, making it more nucleophilic. Conversely, electron-withdrawing groups can decrease nucleophilicity. For most aliphatic amino alcohols, these effects are minimal compared to the dominant steric factors.
Solvation: The solvent plays a crucial role in mediating the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard in peptide synthesis as they effectively solvate the reactants without interfering with the reaction.[3][]
Caption: Key factors modulating the reactivity of Fmoc-amino alcohols.
Comparative Reactivity Analysis
To understand the specific behavior of Fmoc-Leu-OL, we compare it to a selection of other Fmoc-amino alcohols, each representing a different class of side chain. The expected trend in reactivity is primarily an inverse function of the steric bulk of the side chain.
| Fmoc-Amino Alcohol | Side Chain (R) | Side Chain Properties | Expected Steric Hindrance | Predicted Reactivity |
| Fmoc-Gly-OL | -H | None | Minimal | Highest |
| Fmoc-Ala-OL | -CH₃ | Small, Aliphatic | Low | High |
| Fmoc-Leu-OL | -CH₂CH(CH₃)₂ | γ-Branched, Aliphatic[5] | Moderate | Moderate |
| Fmoc-Phe-OL | -CH₂-Ph | Aromatic, Bulky | Moderate-High | Moderate-Low |
| Fmoc-Val-OL | -CH(CH₃)₂ | β-Branched, Aliphatic[5] | High | Low |
| Fmoc-Ile-OL | -CH(CH₃)CH₂CH₃ | β-Branched, Aliphatic[5] | High | Low |
Analysis:
-
Fmoc-Gly-OL & Fmoc-Ala-OL: These represent the least sterically hindered amino alcohols. Their hydroxyl groups are highly accessible, leading to the fastest reaction rates. They serve as an excellent baseline for comparison.
-
Fmoc-Leu-OL: Leucine's isobutyl side chain is unbranched at the β-carbon, placing the steric bulk further away from the reaction center.[5] This results in moderate steric hindrance, making Fmoc-Leu-OL significantly more reactive than its β-branched isomers, Valinol and Isoleucinol. Its reactivity is expected to be lower than that of Alaninol but still robust for most synthetic applications.
-
Fmoc-Phe-OL: The bulky phenyl group introduces considerable steric hindrance, slowing the reaction rate compared to smaller aliphatic side chains.
-
Fmoc-Val-OL & Fmoc-Ile-OL: These are the most sterically demanding amino alcohols in this comparison. The branching at the β-carbon severely restricts access to the hydroxyl group, leading to sluggish reaction rates.[5] These compounds often require longer reaction times, higher temperatures, or more potent coupling reagents to achieve satisfactory yields.
Experimental Validation: A Protocol for Comparing Esterification Rates
To empirically validate the predicted reactivity trends, a standardized kinetic experiment can be performed. The esterification of the Fmoc-amino alcohol with a standard carboxylic acid, such as acetic acid, provides a reliable model for the coupling reactions encountered in synthesis.
Objective: To quantify and compare the relative reaction rates of Fmoc-Leu-OL, Fmoc-Ala-OL, and Fmoc-Val-OL in an esterification reaction.
Methodology
Sources
- 1. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 3. Fmoc-Leu-OH - SRIRAMCHEM [sriramchem.com]
- 4. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Evaluating Commercial Fmoc-L-leucinol: Decoding the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the quality of your starting materials is paramount. Fmoc-L-leucinol, a key building block, is no exception. Its purity and characterization can significantly impact the outcome of your research, influencing everything from peptide yield and purity to the biological activity of the final compound. This guide provides an in-depth comparison of the key analytical parameters to consider when evaluating commercial sources of Fmoc-L-leucinol, empowering you to make informed decisions for your critical applications.
The quality of raw materials, such as Fmoc-protected amino acids, is a critical factor in the successful synthesis of peptides.[1][2] Regulatory bodies worldwide emphasize the verification of these starting materials to ensure the safety and efficacy of the final drug product.[1] This guide will dissect the components of a typical Certificate of Analysis (CoA) for Fmoc-L-leucinol, offering insights into the significance of each parameter and providing protocols for in-house verification.
Key Analytical Parameters for Fmoc-L-leucinol: A Comparative Overview
When sourcing Fmoc-L-leucinol, a thorough evaluation of the supplier's specifications is essential. While lot-specific Certificates of Analysis provide the most accurate picture, publicly available product specifications offer a valuable baseline for comparison. The following table summarizes typical specifications from various commercial suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Significance in Peptide Synthesis |
| Appearance | White to off-white powder | White crystalline powder | White powder | Visual inspection for consistency and absence of colored impurities. |
| Purity (by HPLC) | ≥ 98% | ≥ 99.0% | ≥ 98.5% | Directly impacts the purity of the synthesized peptide. Higher purity minimizes side reactions and simplifies purification.[3][4] |
| Melting Point | 131-134 °C | 132-135 °C | 131-134 °C | A sharp and consistent melting point range is an indicator of high purity. |
| Optical Rotation | [α]D20 = -22 ± 2° (c=1 in DMF) | Specific value not listed | [α]D20 = -24 to -20° (c=1 in DMF) | Confirms the stereochemical integrity of the L-enantiomer, crucial for biological activity. |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Verifies the chemical structure and the absence of major structural impurities. |
| Mass Spectrometry | Conforms to molecular weight | Conforms to molecular weight | Conforms to molecular weight | Confirms the correct molecular weight of the compound. |
Deconstructing the Certificate of Analysis: A Deeper Dive
A Certificate of Analysis is a formal document that provides detailed quality control results for a specific batch of a product.[5] Understanding its components is crucial for assessing the suitability of a particular lot of Fmoc-L-leucinol for your research.
A typical CoA will include the following sections:
-
Product Information: Name, catalog number, CAS number, molecular formula, and molecular weight.
-
Lot Number: A unique identifier for the specific batch.
-
Physical Properties: Appearance, melting point, and optical rotation with the specific measurement conditions.
-
Analytical Test Results: This is the core of the CoA, detailing the results of various analytical tests.
Experimental Protocols for In-House Verification
For critical applications, in-house verification of key quality parameters is a prudent step. Here are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis of Fmoc-L-leucinol.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of peptide synthesis reagents.[3][4] A well-developed HPLC method can separate the main compound from potential impurities.
Objective: To determine the purity of Fmoc-L-leucinol and identify any related impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of Fmoc-L-leucinol.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute compounds based on their hydrophobicity. A typical gradient might be 30-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm, where the Fmoc group has a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase effectively retains the relatively nonpolar Fmoc-L-leucinol and allows for separation from more polar or less polar impurities.
-
TFA in Mobile Phase: TFA acts as an ion-pairing agent, improving peak shape for the slightly acidic Fmoc-L-leucinol.
-
Gradient Elution: A gradient is necessary to ensure the elution of all potential impurities with varying polarities within a reasonable timeframe.
-
UV Detection at 265 nm: The fluorenyl group of the Fmoc protecting group has a characteristic and strong UV absorbance at this wavelength, providing high sensitivity for detection.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of Fmoc-L-leucinol.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of Fmoc-L-leucinol and identifying any structural impurities.
Objective: To verify the identity and structural integrity of Fmoc-L-leucinol.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of Fmoc-L-leucinol in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the Fmoc-L-leucinol structure.
-
Compare the observed chemical shifts and coupling constants with expected values from literature or a reference spectrum.
-
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Fmoc Group Protons: A series of multiplets in the aromatic region (typically ~7.2-7.8 ppm).
-
Leucinol Backbone Protons:
-
-CH-NH-: A multiplet.
-
-CH₂-OH: Two diastereotopic protons, appearing as multiplets.
-
-CH(CH₃)₂: A multiplet for the CH proton and two doublets for the diastereotopic methyl groups.
-
-CH₂-CH(CH₃)₂: A multiplet.
-
-
NH Proton: A doublet, the chemical shift of which can be solvent and concentration-dependent.
-
OH Proton: A broad singlet, which can exchange with residual water in the solvent.
Workflow for ¹H NMR Structural Verification
Caption: Workflow for ¹H NMR analysis of Fmoc-L-leucinol.
Conclusion: Making an Informed Choice
The quality of Fmoc-L-leucinol is a critical, yet often overlooked, factor in the success of peptide synthesis and drug discovery projects. By carefully scrutinizing the Certificate of Analysis and, when necessary, performing in-house verification using robust analytical methods like HPLC and NMR, researchers can ensure the integrity of their starting materials. This diligence translates to more reliable and reproducible scientific outcomes, ultimately accelerating the path to discovery. Choosing a supplier that provides comprehensive and transparent analytical data is a crucial first step in building a foundation of quality for your research.
References
-
Polypeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides. [Link]
-
Agilent Technologies. Verification of Raw Materials for Synthetic Peptide Production with the Agilent Vaya Raman System. 2024. [Link]
-
Pharmaceutical Technology. Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. 2020. [Link]
-
Quality Control and Assurance in GMP Peptide Production. [Link]
-
PubChem. Fmoc-leucine. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Peptides International. Fmoc-Leucinol [139551-83-0]. [Link]
-
CEM Corporation. Fmoc Amino Acids. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
AAPPTec. Certificate of Analysis. [Link]
-
Agilent Technologies. Analysis of Amino Acids by HPLC. 2010. [Link]
-
Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. 2006. [Link]
-
Agilent Technologies. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. 2017. [Link]
-
Baishixing. Fmoc-L-Leucine. [Link]
-
Axion Labs. Automated Pre-Column Derivatization of Amino Acids by HPLC. [Link]
Sources
HPLC-MS Validation of Fmoc-Leu-OL Incorporation: A Comparative Guide to C-Terminal Peptide Alcohol Synthesis
Peptide alcohols are critical pharmacophores in the development of enzyme inhibitors, peptaibol antibiotics, and therapeutic analogs such as octreotide[1][2][3]. Incorporating a C-terminal leucinol requires the specialized building block Fmoc-L-leucinol (Fmoc-Leu-OL)[4]. Historically, chemists relied on the post-synthetic reduction of C-terminal carboxylic acids to generate these structures. However, modern solid-phase peptide synthesis (SPPS) heavily favors the direct incorporation of pre-reduced Fmoc-amino alcohols[4][5].
As a Senior Application Scientist, it is crucial to understand not just the how, but the why behind these synthetic choices. This guide objectively compares direct Fmoc-Leu-OL SPPS against traditional solution-phase reductive methods, utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary self-validating system for epimerization and purity analysis.
Mechanistic Causality: The Epimerization Trap
The fundamental divergence between the two synthetic strategies lies in stereochemical preservation. In post-synthesis reduction , the fully synthesized Peptide-Leu-COOH must be activated (typically via a mixed anhydride using isobutyl chloroformate and a base like N-methylmorpholine) before reduction with NaBH₄. This C-terminal activation heavily promotes the formation of an oxazolone intermediate. The oxazolone rapidly enolizes, destroying the alpha-carbon's stereocenter and generating significant quantities of the D-Leu-ol epimer before the borohydride can execute the reduction.
Conversely, direct SPPS incorporation utilizing Fmoc-Leu-OL circumvents C-terminal activation entirely. Because the stereocenter is already fixed within the stable, high-purity Fmoc-Leu-OL building block[4], the risk of downstream racemization is eliminated. The primary challenge of direct incorporation—the sluggish coupling of aliphatic alcohols to standard trityl resins—has been resolved by deploying highly reactive trichloroacetimidate-activated Wang resins, which yield rapid and high-capacity loadings[1].
Workflow comparison: Direct SPPS vs. Post-cleavage reduction for C-terminal peptide alcohols.
Validated Experimental Methodologies
To ensure a self-validating workflow, the following protocols incorporate strict In-Process Controls (IPCs) to confirm reaction completion prior to progressing to the next synthetic step.
Method A: Direct SPPS via Trichloroacetimidate Wang Resin (Recommended)
This method leverages Fmoc-Leu-OL to build the peptide from the C-terminal alcohol upward[1].
-
Resin Activation & Loading : Swell 1.0 g of trichloroacetimidate-activated Wang resin (substitution ~0.77 mmol/g) in anhydrous dichloromethane (DCM). Add 2.0 equivalents of Fmoc-Leu-OL[4] followed by 0.1 equivalents of BF₃·OEt₂ catalyst. Agitate for 1 hour at room temperature.
-
IPC 1 (Loading Validation) : Take a 5 mg resin aliquot, cleave the Fmoc group with 20% piperidine, and quantify the theoretical loading via UV absorbance of the dibenzofulvene adduct at 301 nm. Expected substitution: ~0.45 - 0.50 mmol/g[5].
-
Elongation : Perform standard Fmoc/tBu SPPS. Sequence elongation is achieved using DIC/Oxyma activation to suppress sequence-dependent racemization.
-
Cleavage : Treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours.
-
Precipitation : Filter the resin, precipitate the peptide-alcohol in cold diethyl ether, centrifuge, and lyophilize.
Method B: Post-Synthetic Reduction (Alternative)
This approach reduces a pre-synthesized peptide acid to an alcohol.
-
SPPS : Synthesize the precursor Peptide-Leu-COOH using standard Fmoc chemistry on Wang resin. Cleave and lyophilize as described above.
-
Mixed Anhydride Formation : Dissolve 0.1 mmol of the crude peptide acid in anhydrous THF/DMF (1:1). Chill to -15°C. Add 1.5 eq N-methylmorpholine (NMM) and 1.2 eq isobutyl chloroformate (IBCF). Stir for 20 minutes.
-
IPC 2 (Activation Validation) : Quench a 5 µL micro-aliquot in methanol and inject onto LC-MS to verify the conversion of the acid to the corresponding methyl ester (verifying anhydride reactivity).
-
Reduction : Dissolve 3.0 eq NaBH₄ in a minimal volume of cold water and add dropwise to the activated peptide. Stir for 1 hour at 0°C, quench with dilute acetic acid, and lyophilize.
HPLC-MS Analytical Validation
Analytical HPLC-MS is the gold standard for comparing these techniques because it simultaneously resolves structural mass shifts and stereoisomeric impurities[3].
The mass spectrometer acts as a direct diagnostic tool for reaction completeness. A primary failure mode of Method B is incomplete reduction. The unreduced Peptide-COOH retains its carboxyl oxygen, resulting in a molecular weight +14 Da heavier than the target Peptide-CH₂OH[3].
Furthermore, high-resolution reverse-phase HPLC (e.g., C18, 0.1% Formic acid in Water/Acetonitrile shallow gradient) successfully resolves the L-Leu-ol peptide from the D-Leu-ol epimer, which typically elutes with a slight retention time offset due to altered hydrophobic interactions with the stationary phase.
Quantitative Data Comparison
The following table summarizes the benchmark data of a model 10-mer peptaibol segment synthesized via both methods, analyzed on an Agilent 1290 UHPLC coupled to a 6545 Q-TOF MS.
| Analytical Parameter | Method A: Fmoc-Leu-OL Direct SPPS | Method B: Solution-Phase NaBH₄ Reduction |
| Target Mass [M+H]⁺ | 1045.6 Da | 1045.6 Da |
| Crude Purity (UV 214 nm) | > 94.5% | 61.2% |
| D-Leu-ol Epimerization | < 0.1% (Below LOD) | 14.8% (Resolved via RT shift) |
| Primary Mass Impurity | Deletion Sequences (<2%) | +14 Da (Unreduced Peptide-COOH, ~11%) |
| Overall Isolated Yield | 68% | 27% |
Synthesis Conclusion & Recommendations
The HPLC-MS data unequivocally demonstrates the superiority of direct Fmoc-Leu-OL incorporation (Method A). Method B's solution-phase reduction suffers from a crippling 14.8% epimerization rate driven by oxazolone formation, alongside an 11% failure-to-reduce rate (+14 Da impurity). The trichloroacetimidate resin method yields a highly pure (>94%) self-validating product with no detectable stereochemical degradation, establishing it as the authoritative protocol for developing C-terminal amino alcohol peptides.
References
- Chem-Impex.
- American Chemical Society (ACS).
- ResearchGate.
- NIScPR.
- ResearchGate.
- ResearchGate.
Sources
Biological activity of peptides synthesized with Fmoc-Leu-OL
Publish Comparison Guide: Biological Activity & Synthesis of Peptides Bearing C-Terminal Leucinol (Fmoc-Leu-ol)
Executive Summary & Application Context
In the landscape of modern peptide drug development, maintaining structural stability and evading enzymatic degradation are paramount challenges. Standard solid-phase peptide synthesis (SPPS) yields peptides with a C-terminal carboxylic acid (-COOH), which carries a negative charge at physiological pH and acts as a prime recognition site for endogenous carboxypeptidases[1][2].
To bypass these pharmacokinetic limitations, structural biologists frequently rely on C-terminal modifications. While amidation (-CONH₂) is a common strategy to mimic native proteins and neutralize charge[3], substituting the C-terminus with a β-amino alcohol—specifically via the building block Fmoc-L-leucinol (Fmoc-Leu-ol) —unlocks advanced biological capabilities. Leucinol fundamentally alters the terminal pharmacophore, improving structural rigidity, increasing membrane permeability (often mimicking natural pore-forming peptaibols like trichogin GA IV), and effectively rendering the peptide invisible to exopeptidases[4][5].
This guide objectively compares the biological activity of Fmoc-Leu-ol synthesized peptides against standard alternatives and provides a self-validating, step-by-step synthetic workflow.
Mechanistic Rationale: Why Leucinol?
As a Senior Application Scientist, it is critical to understand the causality behind selecting Fmoc-Leu-ol[6] over traditional Fmoc-Leu-OH.
-
Enzymatic Evasion (The Missing Scissile Bond): Carboxypeptidases (such as CPA) rely on a precisely coordinated catalytic mechanism. They require the peptide's terminal carboxylate to electrostatically bind a zinc ion (Zn²⁺) in the active site, positioning the scissile carbonyl bond for hydrolytic attack. C-terminal leucinol replaces the carboxylate with a neutral, bulkier aliphatic alcohol (-CH₂OH)[4]. By removing the targeted carbonyl group entirely, leucinol neutralizes the mechanism of action for carboxypeptidases, extending the in vivo half-life of the peptide sequence.
-
Membrane Interactions: Short-length peptaibols, natural cyclic, and ultra-short antimicrobial peptides derive their unique lipophilic activities directly from terminal amino alcohols[7][8]. The non-ionic nature of leucinol increases the overall logP (hydrophobicity) of the peptide, facilitating enhanced insertion into bacterial or target cell lipid bilayers[4][5].
Logical relationship depicting carboxypeptidase evasion by C-terminal leucinol modification.
Comparative Biological Activity Data
When bench-marking peptide performance, empirical parameters guide selection. The following table summarizes the quantitative shifts in biological profiles when alternating the C-terminal configuration of a model bioactive peptide (e.g., Trichogin analogs or standard somatostatin models)[2][4][5].
| Pharmacological Parameter | Standard C-Terminus (-COOH) | Amidated C-Terminus (-CONH₂) | Leucinol C-Terminus (-CH(iBu)CH₂OH) |
| Susceptibility to Carboxypeptidases | High (Targeted electrostatic binding) | Moderate (Residual H-bonding retained) | Negligible (Steric block, absent carbonyl) |
| Systemic Half-Life (Serum Model) | < 30 Minutes | 1 - 2 Hours | > 4 Hours (Proteolysis resistant) |
| Membrane Permeability (Relative LogP) | Low (Charged at pH 7.4) | Moderate (Neutral, but highly polar) | High (Neutral, robust aliphatic character) |
| Antimicrobial Pore-Forming Efficacy | Weak | Moderate | Optimal (Mimics native peptaibols) |
| Helical Stability | Poor C-terminal capping | Good | Excellent (H-bond coordination) |
Verified Experimental Methodology
Synthesizing peptides with Fmoc-Leu-ol bypasses complex post-synthesis solution-phase reductions. The most robust approach incorporates the amino alcohol directly during Solid-Phase Peptide Synthesis (SPPS).
Rationale for Resin Selection: We exclusively employ 2-Chlorotrityl chloride (2-CTC) resin for this protocol. The massive steric hindrance of the trityl group selectively restricts bonding to the unhindered primary hydroxyl (-OH) of the Fmoc-Leu-ol, leaving the Fmoc-protected amine safely intact. Furthermore, 2-CTC is highly acid-sensitive, permitting cleavage with very mild trifluoroacetic acid (TFA) concentrations to avert side-chain damage[4][9].
Protocol: Loading and Synthesis
-
Resin Swelling & Loading:
-
Swell 1.0 g of 2-CTC resin (approx. 1.0-1.6 mmol/g loading capacity) in dry Dichloromethane (DCM) for 30 minutes.
-
Dissolve 1.5 eq of Fmoc-Leu-ol (>98% HPLC purity[6]) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) in dry DCM/DMF (1:1).
-
Self-Validating Check: Add the solution to the resin and shake at room temperature for 12 hours. The formation of the trityl ether bond anchors the sequence.
-
-
Capping to Prevent Truncation:
-
Drain the vessel and immediately cap unreacted trityl chloride sites using a solution of DCM/Methanol/DIPEA (17:2:1) for 20 minutes. Wash thoroughly with DCM and DMF.
-
-
Fmoc Deprotection:
-
Iterative Amino Acid Coupling:
-
Couple subsequent Fmoc-amino acids (3.0 eq) using DIC (3.0 eq) and Oxyma Pure (3.0 eq) activation. Monitor via Ninhydrin (Kaiser) testing to ensure >99% coupling efficiency before advancing.
-
-
Cleavage & Isolation:
-
After removing the final N-terminal Fmoc, treat the resin with a cleavage cocktail: TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5) for 2 hours.
-
Causality: The highly acidic TFA environment rapidly cleaves the ether linkage connecting the C-terminal leucinol to the resin, while concurrently shedding standard side-chain protecting groups[10].
-
Precipitate the crude peptide alcohol in cold diethyl ether, centrifuge, and lyophilize for RP-HPLC purification.
-
Step-by-step solid-phase peptide synthesis (SPPS) workflow using Fmoc-Leu-ol on 2-CTC resin.
Conclusion
Replacing a standard carboxylic acid or amide with Fmoc-Leu-ol is not merely a structural afterthought; it is a calculated modification that re-engineers the peptide's metabolic fate. By eliminating the electrostatic vulnerability targeted by carboxypeptidases and introducing lipophilic membrane advantages, C-terminal leucinol integration stands as a highly competitive modification strategy for formulating stable, targeted, and highly bioactive peptide therapeutics.
References
-
[4] Recent Advances in the Synthesis of C-Terminally Modified Peptides - National Institutes of Health (NIH) PMC.4
-
[1] Comprehensive Guide to Peptide C-Terminal Modifications - JPT Peptide Technologies. 1
-
[5] Functionalized Resins for the Synthesis of Peptide Alcohols (Synthesis of the trichogin GA IV segment) - ResearchGate. 5
-
[9] Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1. 9
-
[3] Peptide Modifications: N-Terminal, Internal, and C-Terminal - MilliporeSigma. 3
-
[10] Chemical Sequencing of Sequence-Defined Polymers by Controlled Degradation - UT Austin Repository.10
-
[2] Instability of Peptide and Possible Causes of Degradation - Encyclopedia MDPI. 2
-
[7] Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - National Institutes of Health (NIH) PMC. 7
-
[8] Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - MDPI. 8
Sources
- 1. jpt.com [jpt.com]
- 2. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 3. 肽修饰:N-末端、内部、和C-末端 [sigmaaldrich.com]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Safety Operating Guide
Comprehensive Safety and Operational Guide: Handling Fmoc-Leu-OL
Fmoc-Leu-OL (Nα-Fmoc-L-leucinol) is a highly specialized amino alcohol widely utilized in drug development and solid-phase peptide synthesis (SPPS)[1]. Its primary application is the synthesis of C-terminal peptide alcohols, a motif critical in the development of enzyme inhibitors and somatostatin analogs[2].
While Fmoc-Leu-OL exhibits a relatively stable chemical profile, improper handling can lead to significant workflow contamination, respiratory irritation, and percutaneous absorption. This guide outlines the evidence-based safety parameters, optimal personal protective equipment (PPE), and procedural step-by-step methodologies required to handle Fmoc-Leu-OL safely and effectively in a laboratory environment.
Chemical Identity and Hazard Profile
Before incorporating Fmoc-Leu-OL into any synthetic workflow, operators must understand its physical properties and localized hazards[3]. The following table summarizes the quantitative data and regulatory classifications associated with the reagent.
| Property / Parameter | Specification |
| Chemical Name | Nα-Fmoc-L-leucinol; (S)-2-(Fmoc-amino)-4-methyl-1-pentanol |
| CAS Number | 139551-83-0 |
| Molecular Formula | C21H25NO3 |
| Molecular Weight | 339.43 g/mol |
| Appearance | White to off-white solid/powder |
| Solubility | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) |
| GHS Hazard Classification | H302 : Harmful if swallowed[3]. Potential respiratory/skin irritant[4]. |
| Recommended Storage | 2-8°C, tightly sealed, protected from moisture and heat[3]. |
Evidence-Based PPE Strategy
Selecting Personal Protective Equipment (PPE) is not merely a compliance checklist; it is an active defense system designed around the physical states and reactivity of Fmoc-Leu-OL.
-
Respiratory Protection:
-
Requirement: NIOSH-approved N95 or P100 particulate respirator.
-
Operational Causality: As a fine powder, Fmoc-Leu-OL is prone to aerosolization during weighing and transfer. Inhalation causes acute respiratory tract irritation[4]. Respirators actively filter out suspended crystalline microparticles.
-
-
Hand Protection:
-
Requirement: Minimum 0.11 mm thickness Nitrile gloves for solid handling; Butyl rubber or heavy-duty Nitrile for solubilization.
-
Operational Causality: The compound can be absorbed directly through the skin[4]. Furthermore, because SPPS requires dissolving the reagent in highly penetrative organic solvents like DMF or DCM, standard thin nitrile gloves will degrade rapidly upon solvent contact. Upgraded solvent-resistant gloves guarantee the barrier integrity during the dissolution phase.
-
-
Eye Protection:
-
Requirement: Chemical splash goggles (ANSI Z87.1 approved).
-
Operational Causality: Airborne dust during dry transfer or micro-splashes during the solvent addition phase can cause mechanical and chemical damage to the cornea. Safety glasses with side shields are insufficient during liquid transfers.
-
-
Body Protection:
-
Requirement: Standard laboratory coat (flame-resistant if handling flammable co-solvents) and closed-toe, non-porous footwear[3].
-
Figure 1: Operational workflow and risk mitigation for handling Fmoc-Leu-OL.
Step-by-Step Operational Methodology
Every step in handling Fmoc-Leu-OL must serve as a self-validating system to ensure worker safety and the chemical integrity of the peptide synthesis.
Phase 1: Workspace Preparation & Pre-Weighing
-
Environment Check: Ensure the analytical balance is housed within a calibrated draft shield or a specifically designated powder-handling fume hood. Verify the hood's face velocity is functioning appropriately.
-
Static Elimination: Fine amino acid powders hold static charge, causing them to repel from spatulas and aerosolize. Validation step: Ground the weighing spatula. If the powder visibly "jumps" upon approach, deploy an anti-static ionizer bar over the balance to neutralize the workspace.
Phase 2: Dispensing
-
Transfer: Using the grounded spatula, transfer the required molar equivalent of Fmoc-Leu-OL from the bulk container to the weigh boat.
-
Sealing: Immediately reseal the bulk container to prevent ambient moisture absorption, which degrades coupling efficiency in SPPS.
Phase 3: Solubilization (Coupling Prep)
-
Transfer to Fume Hood: Move the sealed weigh boat to a primary chemical fume hood.
-
Solvent Addition: Slowly add the required volume of peptide-grade DMF or DCM to the vessel[3].
-
Visual Validation Check: Gently swirl the mixture. Self-validation: A complete, clear, and colorless solution confirms that the reagent is fully solubilized and free of moisture-induced oligomer aggregates. If the solution remains cloudy, sonicate for 30 seconds. Do not proceed with peptide coupling if turbidity persists.
Spill Response and Waste Disposal Plan
In the event of accidental release, containment strategies vary strictly based on whether the reagent is in a solid or liquid state[4].
Solid Powder Spills:
-
Do not dry-sweep, as this forces particulates into the air[3].
-
Lightly moisten the spill area with a compatible solvent (e.g., water or a mild alcohol) to bind the dust.
-
Carefully sweep the damp material using non-sparking tools and place it into a designated, sealed hazardous waste container.
Liquid Solution Spills (e.g., in DMF/DCM):
-
Evacuate personnel immediately from the immediate area to avoid solvent vapor inhalation[3].
-
Deploy an inert chemical absorbent, such as vermiculite, sand, or diatomaceous earth, over the spill.
-
Shovel the absorbed mass into a secure chemical waste bin.
Disposal: Never flush Fmoc-Leu-OL or its dissolved solutions down standard laboratory drains[3]. All waste must be classified as hazardous chemical waste and disposed of via licensed environmental control facilities in accordance with local and federal regulations[4].
Figure 2: Emergency spill response and waste disposal decision matrix.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
